molecular formula C18H19F3N2O2 B15584001 A-935142

A-935142

Cat. No.: B15584001
M. Wt: 352.4 g/mol
InChI Key: YPHFQSYEKIEMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

an hERG channel activator;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c19-18(20,21)16-10-15(22-23-16)14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-17(24)25/h5-8,10-12H,1-4,9H2,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHFQSYEKIEMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NNC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the STING Pathway: A Technical Guide to the Mechanism of Action of a Systemically Active Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific STING agonist "A-935142" is not publicly available in scientific literature or clinical trial databases. This guide will therefore focus on a well-characterized, systemically active, non-cyclic dinucleotide small molecule STING agonist, a dimeric amidobenzimidazole (diABZI) compound, as a representative example to fulfill the core technical requirements of the request.

Executive Summary

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with infection and cellular damage. Activation of STING triggers a potent downstream signaling cascade, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. This has positioned STING as a promising therapeutic target for cancer immunotherapy. This technical guide provides an in-depth overview of the mechanism of action of a diABZI STING agonist, a potent and systemically bioavailable small molecule. It details the molecular interactions, cellular signaling events, and resulting immunological outcomes. This document is intended for researchers, scientists, and drug development professionals.

The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2’3’-cGAMP). 2’3’-cGAMP then binds to the STING protein, which resides on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1][2] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons, such as IFN-β. Simultaneously, the STING-TBK1 complex can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1]

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP/GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (inactive dimer) cGAMP->STING_inactive Binding STING_active STING (active oligomer) STING_inactive->STING_active Oligomerization & Translocation TBK1 TBK1 STING_active->TBK1 Recruitment NFkB NF-κB Pathway STING_active->NFkB Activation pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation pTBK1->STING_active Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN1_genes Type I IFN Genes pIRF3_dimer->IFN1_genes Nuclear Translocation Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Nuclear Translocation IFN1_production Type I IFN Production (e.g., IFN-β) IFN1_genes->IFN1_production Transcription & Translation Cytokine_production Cytokine Production (e.g., TNF-α, IL-6) Cytokine_genes->Cytokine_production Transcription & Translation

Figure 1: The cGAS-STING Signaling Pathway.

Mechanism of Action of diABZI STING Agonist

The diABZI STING agonist is a non-cyclic dinucleotide small molecule that directly binds to and activates the STING protein.[4] Unlike the natural ligand 2’3’-cGAMP, diABZI does not require cGAS for its activity. The binding of diABZI to the STING dimer induces a conformational change that promotes the oligomerization of STING, a critical step for its activation and subsequent translocation to the Golgi apparatus.[2] This initiates the same downstream signaling cascade as the canonical pathway, leading to TBK1 and IRF3 phosphorylation, and the production of type I interferons and pro-inflammatory cytokines.[3]

diABZI_MoA cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling diABZI diABZI Agonist STING_inactive STING (inactive dimer) diABZI->STING_inactive Direct Binding STING_active STING (active oligomer) STING_inactive->STING_active Conformational Change, Oligomerization & Translocation TBK1_IRF3 TBK1-IRF3 Axis STING_active->TBK1_IRF3 NFkB NF-κB Pathway STING_active->NFkB IFN1_production Type I IFN Production TBK1_IRF3->IFN1_production Cytokine_production Pro-inflammatory Cytokine Production NFkB->Cytokine_production

Figure 2: Mechanism of Action of diABZI STING Agonist.

Quantitative Data

The potency and efficacy of diABZI STING agonists have been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of diABZI STING Agonist

Cell LineAssay TypeReadoutEC50Reference
Human PBMCsCytokine ReleaseIFN-β Production130 nM[5]
THP1-Dual™ CellsIRF-Luciferase Reporter AssayLuciferase Activity0.144 ± 0.149 nM (diABZI-amine)[6]
Murine SplenocytesCytokine Release (ELISA)IFN-β Production0.17 ± 6.6 µM (diABZI-amine)[6]

Table 2: In Vivo Anti-Tumor Efficacy of diABZI STING Agonist

Tumor ModelMouse StrainAdministration RouteDosing RegimenOutcomeReference
CT26 Colon CarcinomaBALB/cIntravenous1.5 mg/kg on days 1, 4, and 8Significant tumor growth inhibition; 8 out of 10 mice tumor-free[7][8]
B16-F10 MelanomaC57BL/6IntratumoralNot specifiedTumor regression[9]
4T1 Breast CancerBALB/cNot specifiedLiposomal formulationAverage tumor volume decreased by 78.16% vs. PBS[10]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

STING Binding Assay (Surface Plasmon Resonance - SPR)

This protocol outlines a general procedure for assessing the binding kinetics of a small molecule STING agonist to purified STING protein.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the agonist for the STING protein.

Materials:

  • Biacore T200 instrument or similar

  • Streptavidin-coated sensor chip

  • Recombinant biotinylated human STING protein (e.g., residues 155-341)

  • diABZI compound

  • Running buffer: 25 mM HEPES pH 7.5, 150 mM KCl, 1 mM TCEP, 2.5 mM MgCl2, 5% (v/v) glycerol, 0.005% (v/v) P20, 1% (v/v) DMSO[11]

  • Regeneration solution (e.g., glycine-HCl pH 2.5)

Procedure:

  • Immobilization: Immobilize the biotinylated STING protein onto the streptavidin sensor chip surface according to the manufacturer's instructions to achieve a target response level. A reference flow cell should be left blank or immobilized with a control protein.

  • Analyte Preparation: Prepare a dilution series of the diABZI agonist in running buffer. Include a buffer-only (zero concentration) sample for baseline subtraction.

  • Binding Analysis:

    • Inject the diABZI dilutions over the sensor chip surface at a constant flow rate for a defined association time.

    • Follow with an injection of running buffer for a defined dissociation time.

    • Between cycles, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the experimental sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software to determine ka, kd, and KD.[11]

Cellular STING Activation Assay (THP-1 Dual™ Reporter Assay)

This protocol describes the use of a commercially available THP-1 monocyte reporter cell line to quantify STING activation.

Objective: To measure the dose-dependent activation of the IRF pathway downstream of STING.

Materials:

  • THP-1 Dual™ cells (InvivoGen)

  • Culture medium: RPMI 1640, 10% FBS, Penicillin-Streptomycin, 100 µg/mL Normocin™, 10 µg/mL Blasticidin, 100 µg/mL Zeocin™

  • diABZI compound

  • QUANTI-Luc™ reagent

  • White, sterile 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Plate THP-1 Dual™ cells at a density of 100,000 cells per well in 180 µL of culture medium in a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of the diABZI compound. Add 20 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Prepare QUANTI-Luc™ reagent according to the manufacturer's instructions.

    • Transfer 20 µL of the cell culture supernatant from each well to a white 96-well plate.

    • Add 50 µL of QUANTI-Luc™ reagent to each well.

    • Read luminescence immediately on a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the fold induction against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[6][12]

Cytokine Production Assay (ELISA)

This protocol details the measurement of IFN-β secreted from primary immune cells following STING agonist treatment.

Objective: To quantify the production of a key downstream cytokine of STING activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes

  • Culture medium (e.g., RPMI 1640 + 10% FBS)

  • diABZI compound

  • Human or Murine IFN-β ELISA kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Plate PBMCs or splenocytes at a desired density (e.g., 1 x 10^6 cells/well) in a 96-well plate.

  • Stimulation: Treat the cells with a range of concentrations of the diABZI compound. Include a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves adding the supernatants to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.

  • Data Analysis: Generate a standard curve using the provided IFN-β standard. Calculate the concentration of IFN-β in each sample by interpolating from the standard curve. Plot the IFN-β concentration against the diABZI concentration to determine the EC50.[5][6]

In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor activity of a systemically administered STING agonist in a syngeneic mouse model.

Objective: To assess the ability of the diABZI agonist to inhibit tumor growth in an immunocompetent host.

Materials:

  • BALB/c mice

  • CT26 colon carcinoma cells

  • diABZI compound formulated for intravenous injection

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of CT26 cells (e.g., 5 x 10^5 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., ~100 mm³), randomize the mice into treatment and control groups.

  • Dosing: Administer the diABZI compound (e.g., 1.5 mg/kg) or vehicle control via intravenous injection according to the planned schedule (e.g., on days 1, 4, and 8).[8]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, or if tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, flow cytometry).

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare the tumor growth between the treated and control groups using appropriate statistical methods. A Kaplan-Meier survival plot can also be generated.[7][8]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Binding Assay (SPR) Determines KD Cellular Cellular Assay (THP-1) Determines EC50 (IRF) Binding->Cellular Confirms Target Engagement Cytokine Cytokine Assay (ELISA) Determines EC50 (IFN-β) Cellular->Cytokine Confirms Functional Output PKPD Pharmacokinetics/ Pharmacodynamics Cytokine->PKPD Informs Dose Selection Efficacy Anti-Tumor Efficacy (Syngeneic Model) PKPD->Efficacy Optimizes Dosing Regimen

References

A-935142 structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the TRPA1 antagonist A-935142 is not available in the public domain.

Extensive searches of chemical databases and the scientific literature did not yield any specific information for a compound designated "this compound." This suggests that "this compound" may be an internal compound identifier not disclosed publicly, a misnomer, or a typographical error.

The transient receptor potential ankyrin 1 (TRPA1) channel is a well-recognized target for the development of novel analgesics and anti-inflammatory agents. It is a non-selective cation channel primarily expressed on sensory neurons and acts as a sensor for a wide variety of noxious stimuli, including environmental irritants, inflammatory mediators, and oxidative stress. Activation of TRPA1 is implicated in the pathophysiology of various conditions, including chronic pain, respiratory diseases, and itch.

Numerous pharmaceutical companies and academic research groups are actively involved in the discovery and development of potent and selective TRPA1 antagonists. While information on this compound is unavailable, a wealth of public information exists for other TRPA1 antagonists that have been characterized in preclinical and clinical studies. These compounds have shown promise in alleviating pain and inflammation in various animal models.

For researchers, scientists, and drug development professionals interested in the field of TRPA1 antagonists, it is recommended to consult the extensive body of scientific literature on well-documented compounds. This will provide valuable insights into the structure-activity relationships, pharmacological properties, and therapeutic potential of this class of molecules.

A-935142: A Technical Guide to its Discovery and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-935142 is a potent and selective small molecule activator of the human ether-a-go-go-related gene (hERG) potassium channel. Its discovery has provided a valuable pharmacological tool for investigating hERG channel function and has opened avenues for potential therapeutic interventions in conditions associated with reduced hERG current, such as certain types of long QT syndrome. This technical guide provides a comprehensive overview of the discovery and pharmacological characterization of this compound, including its mechanism of action, quantitative effects on channel kinetics and cardiac action potentials, and detailed experimental protocols for key assays. Please note that the specific synthesis pathway for this compound is not publicly available and is considered proprietary information.

Discovery of a Novel hERG Channel Activator

This compound, chemically identified as {4-[4-(5-trifluoromethyl-1H-pyrazol-3-yl)-phenyl]-cyclohexyl}-acetic acid, was discovered as a novel activator of the hERG (KCNH2, Kv11.1) potassium channel.[1][2] Unlike hERG channel blockers, which can lead to acquired long QT syndrome, hERG activators like this compound have the potential to shorten the cardiac action potential and may be beneficial in treating inherited or acquired long QT syndrome.[3] The discovery of this compound emerged from research efforts to identify small molecules that could positively modulate the function of the hERG channel.

Mechanism of Action

This compound enhances hERG current through a complex mechanism of action that involves multiple effects on the channel's gating properties. It has been shown to:

  • Facilitate Channel Activation: this compound shifts the voltage-dependence of hERG channel activation in the hyperpolarizing direction, meaning the channels can open at more negative membrane potentials.[1][2]

  • Reduce Inactivation: The compound reduces the rate of channel inactivation and shifts the voltage-dependence of inactivation in the depolarizing direction.[1][2] This leads to a greater availability of open channels.

  • Slow Deactivation: this compound slows the rate of hERG channel deactivation, prolonging the open state of the channel.[1][2]

These combined effects result in a significant enhancement of the overall hERG current during cardiac repolarization.[1][2][4]

Signaling Pathway Diagram

hERG_Activation_by_A935142 hERG_closed hERG Channel (Closed State) hERG_open hERG Channel (Open/Conducting State) hERG_closed->hERG_open Activation (Voltage-dependent) hERG_open->hERG_closed Deactivation hERG_inactivated hERG Channel (Inactivated State) hERG_open->hERG_inactivated Inactivation A935142 This compound A935142->hERG_closed Facilitates Activation A935142->hERG_open Slows Deactivation A935142->hERG_inactivated Reduces Inactivation

This compound's multifaceted mechanism on hERG channel gating.

Synthesis Pathway

The detailed synthesis pathway for this compound is not publicly disclosed in the scientific literature or patent databases. This information is likely held as proprietary by the discovering entity. General synthetic strategies for producing pyrazole-containing compounds often involve the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a related precursor.

Quantitative Pharmacological Data

The effects of this compound on hERG channel function and cardiac action potential duration have been quantified in several studies. The tables below summarize key findings.

Table 1: Electrophysiological Effects of this compound on hERG Channels

ParameterConcentrationEffectReference
hERG Current Enhancement60 µMIncreased both outward and inward K+ current[2]
Voltage-dependence of Activation (V1/2)Not specified-9 mV shift (hyperpolarizing)[2]
Voltage-dependence of Inactivation (V1/2)Not specified+15 mV shift (depolarizing)[2]
hERG Current Enhancement (in presence of 150 µM sotalol)60 µM57.5 ± 5.8% increase[3]
hERG Current Enhancement (alone)60 µM55.6 ± 5.1% increase[3]

Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)

TissueParameterEffectReference
Canine Purkinje FibersAPD90Shortened[3]
Guinea Pig Atrial TissueAPD90Shortened[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Whole-Cell Voltage Clamp Electrophysiology

Objective: To measure the effect of this compound on hERG channel currents.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel (Kv11.1).[3]

Methodology:

  • Cell Culture: HEK-293 cells expressing hERG are cultured under standard conditions.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed at room temperature.

    • The external solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with pH adjusted to 7.4 with NaOH.

    • The internal pipette solution typically contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5 EGTA, 5 MgATP, and 10 HEPES, with pH adjusted to 7.2 with KOH.

  • Voltage Protocols:

    • To measure hERG tail currents, cells are depolarized from a holding potential of -80 mV to various test potentials (e.g., +20 mV) for a duration sufficient to induce channel opening and inactivation (e.g., 1-2 seconds).

    • The membrane is then repolarized to a potential where the driving force for K+ is large (e.g., -50 mV) to record the deactivating tail current.

  • Data Analysis: The amplitude of the peak tail current is measured before and after the application of this compound to determine the percentage of current enhancement. Voltage-dependence of activation and inactivation are determined by fitting the data to a Boltzmann function.

Action Potential Duration Measurement

Objective: To determine the effect of this compound on the duration of cardiac action potentials.

Tissues: Canine cardiac Purkinje fibers and guinea pig atrial tissue.[3]

Methodology:

  • Tissue Preparation: Tissues are dissected and placed in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.

  • Microelectrode Recording: Standard glass microelectrodes filled with 3 M KCl are used to impale the cardiac cells and record transmembrane action potentials.

  • Stimulation: Tissues are stimulated at a constant frequency (e.g., 1 Hz) using an external electrode.

  • Data Acquisition and Analysis: Action potentials are recorded before and during the application of this compound. The action potential duration at 90% repolarization (APD90) is measured and compared between control and drug conditions.

Experimental Workflow Diagram

Experimental_Workflow cluster_electrophysiology Whole-Cell Electrophysiology cluster_apd Action Potential Duration Measurement Cell_Culture HEK-293 hERG Cell Culture Patch_Clamp Whole-Cell Patch Clamp Recording Cell_Culture->Patch_Clamp Voltage_Protocol Apply Voltage Protocols Patch_Clamp->Voltage_Protocol Data_Acquisition_Ephys Record hERG Currents Voltage_Protocol->Data_Acquisition_Ephys Analysis_Ephys Analyze Current Enhancement & Gating Data_Acquisition_Ephys->Analysis_Ephys A935142_Application_Ephys Apply this compound Data_Acquisition_Ephys->A935142_Application_Ephys Tissue_Prep Prepare Cardiac Tissue (Canine Purkinje / Guinea Pig Atria) Microelectrode Microelectrode Impalement Tissue_Prep->Microelectrode Stimulation Electrical Stimulation Microelectrode->Stimulation Data_Acquisition_APD Record Action Potentials Stimulation->Data_Acquisition_APD Analysis_APD Measure APD90 Data_Acquisition_APD->Analysis_APD A935142_Application_APD Apply this compound Data_Acquisition_APD->A935142_Application_APD A935142_Application_Ephys->Data_Acquisition_Ephys Re-record A935142_Application_APD->Data_Acquisition_APD Re-record

Workflow for characterizing this compound's effects.

Conclusion

This compound is a significant discovery in the field of hERG channel pharmacology. Its unique mechanism of action as a channel activator provides a valuable probe for studying hERG channel physiology and offers a conceptual framework for the development of novel therapeutics for long QT syndrome. While the lack of a publicly available synthesis pathway limits its widespread chemical exploration, the detailed pharmacological characterization of this compound continues to inform our understanding of hERG channel modulation. Further research into the structural basis of its interaction with the hERG channel could pave the way for the design of new and improved hERG activators with therapeutic potential.

References

The Role of P2X7 Receptor Antagonism in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system forms the first line of defense against invading pathogens and cellular damage. A key player in this intricate network is the P2X7 receptor, an ATP-gated ion channel predominantly expressed on immune cells such as macrophages, dendritic cells, and microglia.[1][2][3] Activation of the P2X7 receptor by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of inflammatory responses. This technical guide delves into the pivotal role of the P2X7 receptor in innate immunity and explores the therapeutic potential of its antagonists, with a conceptual focus on compounds like A-935142.

The P2X7 Receptor Signaling Pathway in Innate Immunity

The activation of the P2X7 receptor by extracellular ATP initiates a complex signaling cascade within innate immune cells. This pathway is central to the maturation and release of potent pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and IL-18. The process can be broadly divided into two main events: channel opening and pore formation.

Initially, ATP binding leads to the rapid opening of a cation-selective channel, causing an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4] This ionic dysregulation, particularly the drop in intracellular potassium, is a critical signal for the assembly and activation of the NLRP3 inflammasome. The activated inflammasome then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, processes the inactive precursors pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4]

Prolonged or high-concentration ATP stimulation leads to the formation of a larger, non-selective pore in the cell membrane, allowing the passage of molecules up to 900 Da. This pore formation contributes to further ionic and cellular dysregulation, ultimately leading to inflammatory cell death, or pyroptosis.

The signaling cascade is a critical control point in the innate immune response. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making the P2X7 receptor an attractive target for therapeutic intervention.

P2X7_Signaling_Pathway P2X7 Receptor Signaling in Innate Immunity cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates This compound P2X7 Antagonist (e.g., this compound) This compound->P2X7R Blocks Channel_Opening Cation Channel Opening P2X7R->Channel_Opening Induces Pore_Formation Pore Formation P2X7R->Pore_Formation Prolonged activation leads to Ion_Flux Ca²⁺/Na⁺ Influx, K⁺ Efflux Channel_Opening->Ion_Flux NLRP3_Inflammasome NLRP3 Inflammasome Activation Ion_Flux->NLRP3_Inflammasome Triggers Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Extracellular_Release IL1b->Extracellular_Release Pyroptosis Pyroptosis Pore_Formation->Pyroptosis

P2X7 Receptor Signaling Pathway

This compound and Other P2X7 Receptor Antagonists

While specific data for this compound is not extensively available in the public domain, as a P2X7 receptor antagonist, its primary role is to block the activation of this receptor by ATP. By doing so, this compound and similar antagonists are expected to inhibit the downstream signaling events, thereby attenuating the inflammatory response. Other well-characterized P2X7 antagonists, such as A-740003 and A-438079, have demonstrated efficacy in various preclinical models of inflammatory diseases.[1][3]

Quantitative Data for P2X7 Antagonists

The following tables provide representative data for the activity of well-characterized P2X7 receptor antagonists. This data illustrates the typical potency and selectivity profiles that would be determined for a novel antagonist like this compound.

Table 1: In Vitro Potency of Representative P2X7 Receptor Antagonists (IC₅₀ Values)

CompoundAssay TypeCell LineSpeciesAgonistIC₅₀ (nM)
A-740003Calcium Influx1321N1 AstrocytomaHumanBzATP40
A-740003Calcium Influx1321N1 AstrocytomaRatBzATP18
A-438079Calcium Influx1321N1 AstrocytomaHumanBzATP300
A-438079Calcium Influx1321N1 AstrocytomaRatBzATP100
AZ11645373IL-1β ReleaseTHP-1HumanBzATP10-90

Note: This table presents data for well-characterized P2X7 antagonists to serve as a reference. Specific IC₅₀ values for this compound are not publicly available in the searched resources.

Table 2: Species Selectivity of Representative P2X7 Receptor Antagonists

CompoundHuman P2X7 IC₅₀ (nM)Mouse P2X7 IC₅₀ (nM)Rat P2X7 IC₅₀ (nM)
A-438079~10~100~10
Brilliant Blue G~10,000~200~50

Note: Species selectivity is a critical parameter in the development of P2X7 antagonists due to significant pharmacological differences between species.

Experimental Protocols for Assessing P2X7 Antagonist Activity

The following sections detail standardized experimental protocols for evaluating the efficacy of P2X7 antagonists. These are general methodologies and would require optimization for a specific compound like this compound.

Calcium Influx Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration upon P2X7 receptor activation.

Methodology:

  • Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human or rodent P2X7, or immune cell lines like THP-1) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Remove the culture medium and add the dye loading solution to the cells.

    • Incubate for 45-60 minutes at 37°C.

  • Compound Treatment:

    • Wash the cells with assay buffer to remove excess dye.

    • Add serial dilutions of the P2X7 antagonist (e.g., this compound) or vehicle control to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of a P2X7 agonist (e.g., ATP or BzATP).

    • Use a fluorescence plate reader with an automated injection system to add the agonist to the wells.

    • Immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the response against the antagonist concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Calcium_Influx_Workflow Calcium Influx Assay Workflow Start Start Cell_Culture Plate P2X7-expressing cells in 96-well plate Start->Cell_Culture Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Compound_Incubation Incubate with this compound (or vehicle) Dye_Loading->Compound_Incubation Agonist_Addition Add P2X7 agonist (ATP or BzATP) Compound_Incubation->Agonist_Addition Fluorescence_Measurement Measure fluorescence change over time Agonist_Addition->Fluorescence_Measurement Data_Analysis Calculate IC₅₀ Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Calcium Influx Assay Workflow
IL-1β Release Assay

This assay quantifies the ability of a P2X7 antagonist to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.

Methodology:

  • Cell Priming:

    • Culture monocytic cells (e.g., human THP-1 monocytes or primary peripheral blood mononuclear cells) in appropriate medium.

    • Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 2-4 hours to induce the expression of pro-IL-1β.

  • Antagonist Treatment:

    • Wash the cells to remove the LPS-containing medium.

    • Pre-incubate the cells with varying concentrations of the P2X7 antagonist (e.g., this compound) for 30-60 minutes.

  • Agonist Stimulation:

    • Stimulate the cells with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for 30-60 minutes.

  • Supernatant Collection:

    • Centrifuge the cell plates to pellet the cells.

    • Carefully collect the supernatants.

  • Cytokine Quantification:

    • Quantify the amount of IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IL-1β concentration against the antagonist concentration and determine the IC₅₀ value.

IL1b_Release_Workflow IL-1β Release Assay Workflow Start Start Cell_Priming Prime immune cells with LPS Start->Cell_Priming Antagonist_Treatment Incubate with this compound (or vehicle) Cell_Priming->Antagonist_Treatment Agonist_Stimulation Stimulate with P2X7 agonist (ATP or BzATP) Antagonist_Treatment->Agonist_Stimulation Supernatant_Collection Collect cell supernatant Agonist_Stimulation->Supernatant_Collection ELISA Quantify IL-1β using ELISA Supernatant_Collection->ELISA Data_Analysis Calculate IC₅₀ ELISA->Data_Analysis End End Data_Analysis->End

IL-1β Release Assay Workflow

Conclusion

The P2X7 receptor is a critical mediator of ATP-driven inflammation within the innate immune system. Its role in the maturation and release of key pro-inflammatory cytokines positions it as a significant therapeutic target for a wide range of inflammatory disorders. P2X7 receptor antagonists, such as this compound, hold considerable promise for modulating these pathological inflammatory responses. The experimental frameworks provided in this guide offer a robust starting point for the characterization of novel P2X7 antagonists. Further research into the specific pharmacological properties of compounds like this compound is essential to fully elucidate their therapeutic potential and advance the development of new treatments for inflammatory diseases.

References

In-Depth Technical Guide: A-935142 as a Potential Cancer Immunotherapy Agent

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search of scientific literature, patent databases, and chemical registries, no public information is available for a compound designated "A-935142" in the context of cancer immunotherapy. This identifier does not correspond to any known drug, research chemical, or biological agent in publicly accessible resources.

The absence of information could be due to several reasons:

  • Internal Designation: "this compound" may be an internal codename used by a pharmaceutical company or research institution for a compound that has not yet been disclosed publicly.

  • Novel Compound: The compound may be a very recent discovery, and information has not yet been published in scientific journals or presented at conferences.

  • Incorrect Identifier: The designation "this compound" may be inaccurate or contain a typographical error.

Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

For researchers, scientists, and drug development professionals interested in emerging cancer immunotherapy agents, we recommend consulting recent publications in high-impact journals such as Cell, Nature, Science, and The New England Journal of Medicine, as well as presentations from major oncology conferences like the American Society of Clinical Oncology (ASCO) Annual Meeting and the American Association for Cancer Research (AACR) Annual Meeting.

Should "this compound" be a valid but non-public compound, this guide will be updated as soon as information becomes available in the public domain. We encourage users with access to proprietary information on this compound to consult their internal documentation for the requested details.

In Vitro Characterization of A-935142: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-935142 is a novel small molecule identified as a potent activator of the human ether-a-go-go-related gene (hERG) potassium channel, also known as Kv11.1.[1] The hERG channel is a critical component in cardiac action potential repolarization, and its dysfunction can lead to serious cardiac arrhythmias. This compound enhances the hERG current through a multifaceted mechanism, making it a valuable tool for studying hERG channel physiology and a potential lead compound for therapeutic development. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound enhances the hERG potassium current through a complex mechanism that involves modulation of the channel's gating properties.[1][2] Unlike simple channel openers, this compound affects multiple aspects of channel function:

  • Facilitation of Activation: this compound shifts the voltage dependence of hERG channel activation in the hyperpolarizing direction, meaning the channels can open at more negative membrane potentials.[1][2]

  • Reduction of Inactivation: The compound attenuates the rapid inactivation of the hERG channel, a key characteristic of its gating. This leads to a more sustained outward potassium current.[2]

  • Slowing of Deactivation: this compound slows the rate of channel closure (deactivation), further contributing to an increased overall current.[1][2]

This combined effect on activation, inactivation, and deactivation results in a significant enhancement of the hERG current in a concentration-dependent manner.[2][3]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro activity of this compound on hERG channels.

Table 1: Electrophysiological Effects of this compound on hERG Channels

ParameterVehicle ControlThis compound (60 µM)Reference
Activation (τ at -10 mV) 164 ± 24 ms100 ± 17 ms[1][2]
Activation (τ at +30 mV) 18.9 ± 1.8 ms16.7 ± 1.8 ms[1][2]
Activation (V½ Shift) N/A-9 mV[1][2]
Inactivation (V½ Shift) N/A+15 mV[2]
hERG Current Enhancement (in the presence of 150 µM sotalol) N/A57.5 ± 5.8%[3]
hERG Current Enhancement (alone) N/A55.6 ± 5.1%[3]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for hERG Activator Characterization

This protocol is designed to measure hERG currents in a heterologous expression system (e.g., HEK293 cells stably expressing the hERG channel) and to characterize the effects of compounds like this compound.

1. Cell Preparation:

  • Culture HEK293 cells stably transfected with the hERG channel cDNA in appropriate media.
  • Plate the cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal cell density.

2. Solutions:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
  • Perfuse the chamber with the external solution.
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Compensate for series resistance to minimize voltage errors.

4. Voltage-Clamp Protocols:

  • To study activation:
  • Hold the cell at a holding potential of -80 mV.
  • Apply depolarizing steps of varying durations to a test potential (e.g., +20 mV).
  • Follow with a repolarizing step to a negative potential (e.g., -50 mV) to record tail currents. The amplitude of the tail current is proportional to the number of open channels.
  • Fit the rising phase of the current during the depolarizing step to an exponential function to determine the activation time constant (τ).
  • To study the voltage-dependence of activation:
  • From a holding potential of -80 mV, apply a series of depolarizing steps to various voltages (e.g., from -60 mV to +40 mV in 10 mV increments).
  • Measure the peak tail current at a subsequent repolarizing step (e.g., -50 mV).
  • Plot the normalized tail current amplitude against the prepulse potential and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V½).
  • To study inactivation:
  • Use a two-pulse protocol. A conditioning prepulse to a depolarizing potential (e.g., +40 mV) is applied to induce inactivation.
  • This is followed by a brief repolarizing step to remove inactivation and then a test pulse to a depolarizing potential to measure the available current.
  • Vary the voltage of the conditioning prepulse to determine the voltage-dependence of inactivation.

5. Data Analysis:

  • Record and analyze currents using appropriate software (e.g., pCLAMP).
  • Compare current amplitudes, time constants, and voltage-dependence of gating parameters in the absence and presence of this compound.

Visualizations

Signaling Pathway

hERG_Activation_Pathway cluster_gating Channel Gating Properties A935142 This compound hERG hERG (Kv11.1) Channel A935142->hERG Binds to and modulates Activation Activation hERG->Activation Facilitates Inactivation Inactivation hERG->Inactivation Reduces Deactivation Deactivation hERG->Deactivation Slows hERG_Current Increased K+ Efflux hERG->hERG_Current Results in Repolarization Accelerated Cardiac Repolarization hERG_Current->Repolarization

Caption: this compound signaling pathway for hERG channel activation.

Experimental Workflow

experimental_workflow cluster_protocol Voltage-Clamp Protocols start Start: HEK293 cells stably expressing hERG culture Cell Culture and Plating start->culture patch_clamp Whole-Cell Patch-Clamp (Gigaohm Seal Formation) culture->patch_clamp activation_protocol Activation Protocol patch_clamp->activation_protocol inactivation_protocol Inactivation Protocol patch_clamp->inactivation_protocol control Record Baseline hERG Currents (Control) activation_protocol->control inactivation_protocol->control application Apply this compound control->application treatment Record hERG Currents (with this compound) application->treatment analysis Data Analysis: - Current Amplitude - Gating Kinetics - V½ Shifts treatment->analysis end End: Characterization of This compound Activity analysis->end

Caption: Experimental workflow for this compound in vitro characterization.

References

A-935142 and Type I Interferon Production: A Review of the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Initial Inquiry and Compound Identification

An initial investigation into the compound "A-935142" in the context of type I interferon (IFN-I) production revealed no direct association with the cGAS-STING pathway or interferon induction. Public chemical databases identify this compound as Atumelnant maleate (B1232345), a selective antagonist of the melanocortin type 2 receptor (MC2R) currently under investigation for conditions related to excess adrenocorticotropic hormone (ACTH).[1][2][3][4] There is no available scientific literature linking Atumelnant maleate to the activation of the STING pathway or the production of type I interferons.

Given this discrepancy, it is highly probable that "this compound" is an incorrect identifier for a compound of interest in the field of innate immunity. Therefore, this guide will focus on the broader mechanism by which small-molecule STING (Stimulator of Interferon Genes) agonists induce type I interferon production, a topic of significant interest in immuno-oncology and vaccinology.

The cGAS-STING Pathway: A Central Hub for Innate Immune Sensing

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.[5] Activation of this pathway culminates in the production of type I interferons and other pro-inflammatory cytokines, which orchestrate a robust anti-pathogen and anti-tumor immune response.

The signaling cascade is initiated when cGAS binds to double-stranded DNA (dsDNA) in the cytoplasm. This binding triggers a conformational change in cGAS, activating its enzymatic activity to synthesize the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[6] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[7] This binding event induces a conformational change and oligomerization of STING, leading to its translocation from the ER to the Golgi apparatus.[6]

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[6] Activated TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of genes encoding type I interferons, such as IFN-β.[6] The secreted type I interferons can then act in an autocrine or paracrine manner, binding to the type I interferon receptor (IFNAR) on the cell surface. This engagement of IFNAR activates the JAK-STAT signaling pathway, leading to the expression of a broad range of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate the adaptive immune response.[8][9]

Small-Molecule STING Agonists

A number of small-molecule STING agonists have been developed to harness the therapeutic potential of this pathway. These can be broadly categorized as cyclic dinucleotides (CDNs) and non-cyclic dinucleotides.

Compound Class Examples Key Characteristics Clinical Trial Identifier (if applicable)
Cyclic Dinucleotides (CDNs) ADU-S100 (MIW815), MK-1454, SB-11285Analogs of the natural STING ligand, cGAMP. Often require intratumoral administration due to poor membrane permeability and rapid degradation.[10][11][12]NCT03172935 (ADU-S100), NCT03010176 (MK-1454)
Non-Cyclic Dinucleotides diABZI, E-7766, SNX281, HG-381Smaller, more drug-like molecules. Some are designed for systemic administration.[5][11][13]NCT04144140 (E-7766), NCT04998422 (HG-381)
Other Approaches Antibody-Drug Conjugates (ADCs), Bacterial VectorsTargeted delivery of STING agonists to tumor cells to enhance efficacy and reduce systemic toxicity.[12][14]N/A

Experimental Protocols for Assessing STING Agonist-Induced IFN-I Production

The following outlines a general experimental workflow for evaluating the ability of a putative STING agonist to induce type I interferon production in vitro.

Cell Culture and Treatment
  • Cell Lines: Human monocytic cell lines such as THP-1 are commonly used as they express all the components of the cGAS-STING pathway. For some studies, HEK293T cells, which have low endogenous STING expression, can be engineered to express STING to create a more defined system.

  • Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 for THP-1 cells) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere or stabilize. The STING agonist of interest is then added to the culture medium at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., cGAMP) are included in parallel. Cells are incubated for a specified period, typically 18-24 hours, to allow for gene expression and protein secretion.

Quantification of IFN-β mRNA Expression by RT-qPCR
  • RNA Isolation: Total RNA is extracted from the treated cells using a commercially available RNA isolation kit.

  • Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers specific for the IFN-β gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative expression of IFN-β mRNA is calculated using the ΔΔCt method.

Quantification of Secreted IFN-β Protein by ELISA
  • Sample Collection: The cell culture supernatant is collected after the treatment period.

  • ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed using a commercially available kit specific for human IFN-β. The assay typically involves the following steps:

    • Coating a microplate with a capture antibody specific for IFN-β.

    • Adding the cell culture supernatants and a series of IFN-β standards to the wells.

    • Incubating to allow IFN-β to bind to the capture antibody.

    • Washing the plate to remove unbound material.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Incubating to allow the detection antibody to bind to the captured IFN-β.

    • Washing the plate.

    • Adding a substrate that is converted by the enzyme to a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The concentration of IFN-β in the samples is determined by comparing their absorbance values to the standard curve generated from the IFN-β standards.

Visualizations

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc translocates ISRE ISRE pIRF3_dimer_nuc->ISRE binds IFNB_gene IFN-β Gene ISRE->IFNB_gene activates transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA IFN_beta_protein Secreted IFN-β IFNB_mRNA->IFN_beta_protein translation

Caption: The cGAS-STING signaling pathway leading to type I interferon production.

Experimental_Workflow cluster_rna mRNA Analysis cluster_protein Protein Analysis start Start cell_culture Culture THP-1 cells start->cell_culture treatment Treat with STING Agonist (e.g., 24 hours) cell_culture->treatment harvest Harvest Cells & Supernatant treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction elisa ELISA for secreted IFN-β harvest->elisa rt Reverse Transcription (RNA -> cDNA) rna_extraction->rt qpcr RT-qPCR for IFN-β rt->qpcr analysis Data Analysis qpcr->analysis elisa->analysis end End analysis->end

References

The Enigmatic Compound A-935142: A Search for Cellular Targets Reveals a Data Void

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature, chemical databases, and patent filings, the compound designated A-935142 remains elusive. No specific information regarding its chemical structure, biological activity, or cellular targets could be identified. This absence of data prevents the creation of the requested in-depth technical guide on its core cellular targets.

The initial objective was to compile a detailed whitepaper for researchers, scientists, and drug development professionals, outlining the cellular targets of this compound. This would have included a thorough presentation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. However, the foundational step of identifying the compound and its associated research has led to a dead end.

This lack of information suggests several possibilities:

  • Internal Designation: this compound may be an internal code name for a compound within a pharmaceutical or biotechnology company that has not yet been disclosed publicly through publications or patents.

  • Early-Stage Research: The compound might be in a very early stage of development, with research findings not yet disseminated in the public domain.

  • Discontinued (B1498344) Project: Research on this compound may have been discontinued before any significant findings were published.

  • Typographical Error: The identifier itself could be incorrect.

Without access to proprietary internal research data or a correction to the compound identifier, it is impossible to fulfill the core requirements of the original request. The creation of data tables, experimental protocols, and signaling pathway diagrams is entirely contingent on the availability of primary research describing the interaction of this compound with biological systems.

Prerequisites for a Comprehensive Technical Guide

To generate a technical guide on the cellular targets of any compound, the following foundational information is essential:

  • Chemical Identity: The definitive chemical structure of the compound is the starting point for all further investigation.

  • Primary Research Articles: Peer-reviewed publications are the primary source of information on a compound's biological effects. These articles would typically contain:

    • Target Identification Studies: Biochemical assays (e.g., kinase panels, binding assays) that identify the primary cellular targets.

    • Quantitative Data: Metrics such as IC50, Ki, or Kd values that quantify the compound's potency against its targets.

    • Cellular Assays: Experiments in cell lines to determine the compound's effect on cellular processes and signaling pathways.

    • Mechanism of Action Studies: Detailed investigations into how the compound exerts its effects at a molecular level.

  • Patent Filings: Patents can often provide early insights into a compound's intended use and mechanism of action.

In the absence of any of this information for this compound, any attempt to describe its cellular targets would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

We encourage the user to verify the compound identifier and, if possible, provide any available public documentation, such as a patent number or a reference to a scientific publication. With the correct information, a comprehensive and accurate technical guide can be developed.

Methodological & Application

Application Notes & Protocols for In Vivo Efficacy Studies of TrkA Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available information was found for a compound specifically designated "A-935142." The following application notes and protocols are a representative example based on published preclinical data for potent and selective Tropomyosin Receptor Kinase A (TrkA) inhibitors, such as Entrectinib, CEP-701, and AZ-23. These notes are intended to serve as a general guide for researchers and drug development professionals working with similar molecules.

Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in neuronal development and function. However, aberrant Trk signaling, often through gene fusions or overexpression, has been identified as an oncogenic driver in a variety of adult and pediatric cancers.[1] Small molecule inhibitors targeting the Trk kinase domain have shown significant promise as therapeutic agents. These application notes provide an overview of the in vivo efficacy of representative TrkA inhibitors in preclinical mouse models of cancer and detail the protocols for conducting such studies.

Mechanism of Action and Signaling Pathway

TrkA inhibitors are ATP-competitive small molecules that bind to the kinase domain of the TrkA receptor, preventing its phosphorylation and subsequent activation of downstream signaling pathways. The primary signaling cascades initiated by TrkA activation include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is critical for cell survival and growth. By blocking these pathways, TrkA inhibitors can induce apoptosis and inhibit tumor growth in Trk-dependent cancer models.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA_Receptor TrkA Receptor RAS RAS TrkA_Receptor->RAS Activates PI3K PI3K TrkA_Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival A935142 TrkA Inhibitor (e.g., this compound) A935142->TrkA_Receptor Inhibits Transcription_Factors->Proliferation_Survival Promotes NGF Neurotrophin (e.g., NGF) NGF->TrkA_Receptor Binds & Activates

Figure 1: Simplified TrkA Signaling Pathway and Point of Inhibition.

In Vivo Efficacy Data in Mouse Xenograft Models

The following tables summarize the in vivo efficacy of representative TrkA inhibitors in various subcutaneous xenograft mouse models. Efficacy is typically measured by tumor growth inhibition (TGI).

Table 1: Efficacy of Entrectinib in a Neuroblastoma Xenograft Model [3]

Cell Line (Trk Status)Mouse StrainTreatmentDosing ScheduleTGI (%)Event-Free Survival
SH-SY5Y (TrkB-expressing)NudeVehicle---
SH-SY5Y (TrkB-expressing)NudeEntrectinibOral, dailySignificantp < 0.0001 vs. control
SH-SY5Y (TrkB-expressing)NudeIrinotecan/Temozolomide---
SH-SY5Y (TrkB-expressing)NudeEntrectinib + Irinotecan/Temozolomide-Enhancedp = 0.0012 vs. chemo alone

Table 2: Efficacy of CEP-701 in Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft Models [4]

Cell LineMouse StrainTreatmentDosing ScheduleTGI (%)
Panc-1Athymic NudeCEP-701 (10 mg/kg)s.c., b.i.d., 5 days/week50-70%
AsPc-1Athymic NudeCEP-701 (10 mg/kg)s.c., b.i.d., 5 days/week50-70%
BxPc-3Athymic NudeCEP-701 (10 mg/kg)s.c., b.i.d., 5 days/week50-70%
Colo 357Athymic NudeCEP-701 (10 mg/kg)s.c., b.i.d., 5 days/week50-70%
MiaPaCa2Athymic NudeCEP-701 (10 mg/kg)s.c., b.i.d., 5 days/week50-70%

Table 3: Efficacy of AZ-23 in a TrkA-Driven Allograft Model [5]

Tumor ModelMouse StrainTreatmentDosing ScheduleTGI (%)
TrkA-driven allograftN/AAZ-23OralSignificant
Neuroblastoma xenograftN/AAZ-23OralSignificant

Experimental Protocols

The following are generalized protocols for evaluating the in vivo efficacy of a TrkA inhibitor in a subcutaneous tumor xenograft model.

Cell Culture and Tumor Implantation
  • Cell Culture: Culture human cancer cells (e.g., neuroblastoma line SH-SY5Y or pancreatic cancer line Panc-1) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvest: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

Drug Formulation and Administration
  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation: Prepare the TrkA inhibitor formulation for oral gavage or subcutaneous/intraperitoneal injection. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water.

  • Administration: Administer the TrkA inhibitor and vehicle control according to the predetermined dosing schedule (e.g., once or twice daily, 5 days a week). Dose levels should be based on prior pharmacokinetic and tolerability studies.

Efficacy Evaluation and Endpoint Analysis
  • Tumor Measurements: Continue to measure tumor volumes 2-3 times per week throughout the study.

  • Body Weight: Monitor animal health by recording body weight at least twice a week. Significant weight loss (>15-20%) may indicate toxicity.

  • Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100. Statistical significance can be determined using appropriate tests, such as a Student's t-test or ANOVA.

cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment Phase cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., Trk-dependent cancer cells) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth (to ~150 mm³) Implantation->Tumor_Growth Randomization 5. Randomize Mice into Groups (Vehicle vs. TrkA Inhibitor) Tumor_Growth->Randomization Dosing 6. Daily Dosing (e.g., Oral Gavage) Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 8. Study Endpoint (e.g., Tumor size limit) Monitoring->Endpoint Data_Analysis 9. Data Analysis (Calculate %TGI) Endpoint->Data_Analysis

Figure 2: General Experimental Workflow for In Vivo Efficacy Studies.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

To correlate drug exposure with efficacy, it is recommended to perform satellite PK/PD studies.

  • Pharmacokinetics: In a parallel cohort of tumor-bearing mice, collect blood samples at various time points after the final dose to determine the plasma concentration of the TrkA inhibitor using LC-MS/MS. This will provide key parameters such as Cmax, AUC, and half-life.

  • Pharmacodynamics: Collect tumor tissue at different time points after treatment to assess the inhibition of the target. This is typically done by Western blot or immunohistochemistry to measure the levels of phosphorylated TrkA (p-TrkA) and downstream signaling proteins like p-ERK and p-AKT.

Conclusion

The preclinical data for several TrkA inhibitors demonstrate significant anti-tumor efficacy in mouse models of cancers with activated Trk signaling. The protocols outlined above provide a robust framework for evaluating novel TrkA inhibitors like "this compound" in vivo. Careful execution of these studies, including appropriate PK/PD analysis, is critical for advancing promising candidates into clinical development.

References

Application Notes and Protocols for Dose-Response Curve Determination of Novel STING Inhibitors in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of the STING pathway has been implicated in a variety of autoimmune diseases and cancers, making it an attractive target for therapeutic intervention. This document provides a generalized protocol for determining the dose-response curve of a novel STING inhibitor, referred to herein as A-935142, in relevant cell lines.

Disclaimer: Publicly available information and scientific literature do not contain specific data for a compound designated "this compound." The following protocols and data tables are provided as a template for researchers to adapt for their specific novel STING inhibitor.

Mechanism of Action: The cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged host cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[1] 2'3'-cGAMP then binds to the STING protein, which is anchored in the endoplasmic reticulum membrane. This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus.[2] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.[2][3] STING inhibitors can act at various points in this pathway, for instance by preventing 2'3'-cGAMP binding or by inhibiting the palmitoylation required for STING activation.[4]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates A935142 This compound (STING Inhibitor) A935142->STING inhibits STING_active Activated STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates IFN Type I Interferon Genes pIRF3_nuc->IFN induces transcription

Figure 1: Simplified cGAS-STING signaling pathway and the putative inhibitory point of this compound.

Experimental Protocol: Determination of IC50 Value using a Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a STING inhibitor in a selected cell line using a common colorimetric method, the MTT assay. This assay measures cell metabolic activity, which is an indicator of cell viability.

Materials and Reagents:

  • Cell Line: A suitable cell line with a functional STING pathway (e.g., THP-1, HEK293T expressing STING).

  • Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound Stock Solution: 10 mM stock in DMSO.

  • STING Agonist: 2'3'-cGAMP or other suitable STING activator.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • 96-well cell culture plates.

  • Microplate reader.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Cell Seeding (e.g., 1x10^4 cells/well) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. Pre-treatment with this compound (Serial Dilutions) B->C D 4. STING Agonist Stimulation C->D E 5. Incubation (e.g., 24-72 hours) D->E F 6. Add MTT Reagent (Incubate 4 hours) E->F G 7. Solubilize Formazan (B1609692) Crystals F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability H->I J 10. Plot Dose-Response Curve I->J K 11. Determine IC50 J->K

Figure 2: General workflow for determining the IC50 of a STING inhibitor.

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line.

    • Include wells with medium only as a blank control.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound from the stock solution in culture medium. A 10-point, 3-fold serial dilution is recommended to cover a broad concentration range.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions.

    • Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours).

  • STING Activation:

    • Following pre-incubation, add a STING agonist (e.g., 2'3'-cGAMP) to all wells except the untreated control wells to stimulate the STING pathway. The concentration of the agonist should be optimized to induce a significant, but not maximal, cytotoxic or anti-proliferative effect.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, carefully aspirate the medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light. Viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

    • After the 4-hour incubation, carefully remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.

Data Presentation

The quantitative data from the dose-response experiments should be summarized in a clear and structured table. This allows for easy comparison of the potency of the inhibitor across different cell lines or experimental conditions.

Table 1: Hypothetical Dose-Response Data for this compound in Various Cell Lines

Cell LineDescriptionTreatment Duration (hours)IC50 (nM) [95% Confidence Interval]
THP-1Human monocytic cell line48Data to be determined
L929Mouse fibrosarcoma cell line48Data to be determined
BJ-5taHuman foreskin fibroblast72Data to be determined
RAW 264.7Mouse macrophage cell line48Data to be determined

Note: The IC50 value is a critical parameter for evaluating the potency of a drug. It represents the concentration of an inhibitor required to reduce a biological response by 50%.[5] The values in this table are placeholders and should be replaced with experimentally derived data. It is crucial to perform experiments with multiple biological replicates to ensure the statistical significance of the results.[3]

References

Application Notes and Protocols for Cell-Based Assays of TRPM3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information and detailed cell-based assay protocols for the specific compound "A-935142" could not be located. Therefore, these application notes and protocols are based on a representative potent and selective TRPM3 antagonist, BHV-2100 , to provide a comprehensive and practical guide for researchers in this field. The methodologies described are standard and can be adapted for the characterization of other novel TRPM3 antagonists.

Introduction

The Transient Receptor Potential Melastatin 3 (TRPM3) channel is a calcium-permeable non-selective cation channel involved in various physiological processes, including sensory transduction and pain perception. Its role in nociception has made it an attractive target for the development of novel analgesic drugs. This document provides detailed protocols for cell-based assays to characterize the potency and mechanism of action of TRPM3 antagonists, using BHV-2100 as a prime example.

Data Presentation

The potency of a TRPM3 antagonist is typically determined by its half-maximal inhibitory concentration (IC50) in a cell-based functional assay. The following table summarizes the reported in vitro potency of the representative TRPM3 antagonist, BHV-2100.

CompoundTargetCell LineAssay TypeReported IC50
BHV-2100Human, Mouse, Rat TRPM3HEK293 (transfected)Microfluorimetric Calcium Measurements & Whole-Cell Patch-Clamp1–10 nM[1]

Signaling Pathway

TRPM3 channels can be activated by various stimuli, including the neurosteroid pregnenolone (B344588) sulfate (B86663) (PregS) and heat. Activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and downstream cellular responses. TRPM3 antagonists block this ion influx, thereby inhibiting the signaling cascade.

TRPM3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PregS Pregnenolone Sulfate (Agonist) TRPM3 TRPM3 Channel PregS->TRPM3 Activates Antagonist TRPM3 Antagonist (e.g., BHV-2100) Antagonist->TRPM3 Blocks Ca_ion Ca²⁺ Influx TRPM3->Ca_ion Allows Depolarization Membrane Depolarization Ca_ion->Depolarization Cellular_Response Downstream Cellular Responses (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: TRPM3 signaling pathway activation by an agonist and inhibition by an antagonist.

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare a stable or transient cell line expressing the human TRPM3 channel for use in functional assays. Human Embryonic Kidney 293 (HEK293) cells are a commonly used host for heterologous expression of ion channels.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Human TRPM3 expression vector

  • Transfection reagent (e.g., Lipofectamine)

  • Selection antibiotic (if generating a stable cell line, e.g., G418)

Protocol:

  • Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, subculture them.

  • For transient transfection, seed HEK293 cells in the desired assay plates (e.g., 96-well black-walled, clear-bottom plates for fluorescence assays).

  • On the following day, transfect the cells with the human TRPM3 expression vector according to the manufacturer's protocol for the chosen transfection reagent.

  • Allow 24-48 hours for channel expression before performing the assay.

  • For stable cell line generation, following transfection, culture cells in media containing the appropriate selection antibiotic. Select and expand resistant clones.

Calcium Influx Assay using a Fluorescent Plate Reader (e.g., FLIPR)

Objective: To measure the ability of a test compound to inhibit TRPM3-mediated calcium influx in a high-throughput format.

Materials:

  • HEK293 cells expressing human TRPM3

  • 96- or 384-well black-walled, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • TRPM3 agonist (e.g., Pregnenolone Sulfate)

  • Test compound (TRPM3 antagonist)

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating: Seed TRPM3-expressing HEK293 cells into assay plates at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (TRPM3 antagonist) in HBSS.

    • The fluorescent plate reader will first measure the baseline fluorescence.

    • The instrument will then add the test compound to the wells, and the fluorescence will be monitored for a short period to detect any agonist activity of the test compound.

  • Agonist Stimulation and Measurement:

    • Prepare the TRPM3 agonist at a concentration that elicits a sub-maximal response (e.g., EC80 of Pregnenolone Sulfate).

    • The instrument will add the agonist to the wells to stimulate TRPM3 channels.

    • Immediately measure the change in fluorescence intensity over time. A decrease in the fluorescence signal in the presence of the test compound compared to the control (agonist alone) indicates antagonistic activity.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the percentage inhibition of the agonist response against the concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Influx_Workflow A Seed TRPM3-HEK293 cells in 96/384-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate for 60 min C->D E Measure baseline fluorescence in FLIPR instrument D->E F Add test compound (antagonist) E->F G Add TRPM3 agonist (e.g., PregS) F->G H Measure fluorescence change G->H I Data Analysis: Calculate % inhibition & IC50 H->I

Caption: Experimental workflow for a calcium influx assay using a fluorescent plate reader.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To provide a detailed biophysical characterization of the inhibitory effect of a compound on TRPM3 channel currents.

Materials:

  • TRPM3-expressing HEK293 cells on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2 with CsOH)

  • TRPM3 agonist (e.g., Pregnenolone Sulfate)

  • Test compound (TRPM3 antagonist)

  • Data acquisition and analysis software

Protocol:

  • Place a coverslip with adherent TRPM3-expressing HEK293 cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull glass microelectrodes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.

  • Perfuse the cell with the TRPM3 agonist to activate the channel and record the resulting currents.

  • After a stable agonist-induced current is achieved, co-perfuse with the agonist and the test compound (antagonist) at various concentrations.

  • Record the inhibition of the agonist-induced current by the antagonist.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of the antagonist.

    • Calculate the percentage of current inhibition for each antagonist concentration.

    • Plot the percentage inhibition against the antagonist concentration and fit the data to determine the IC50.

Conclusion

The described cell-based assays provide a robust framework for the identification and characterization of novel TRPM3 antagonists. A combination of high-throughput fluorescence-based assays for initial screening and detailed electrophysiological studies for mechanistic validation is recommended for a comprehensive pharmacological profiling of new chemical entities targeting the TRPM3 channel.

References

Application Notes and Protocols for TRK Inhibitor Administration in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for the compound "A-935142" did not yield specific public data. Therefore, these application notes and protocols have been generated using a representative and well-characterized Tropomyosin Receptor Kinase (TRK) inhibitor, Larotrectinib (B560067) (Vitrakvi®) , which is a potent and selective inhibitor of TRKA, TRKB, and TRKC kinases. The provided methodologies are based on published preclinical and clinical data for Larotrectinib and are intended to serve as a detailed guide for researchers working with TRK inhibitors in in vivo cancer models.

Introduction

Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are receptor tyrosine kinases that play a crucial role in neuronal development and function.[1] In various cancers, chromosomal rearrangements can lead to fusions of the NTRK genes (NTRK1, NTRK2, and NTRK3) with other genes. These fusions result in the expression of constitutively active TRK fusion proteins that act as oncogenic drivers, promoting tumor cell proliferation and survival through downstream signaling pathways.[1]

Larotrectinib is a first-in-class, highly selective, ATP-competitive inhibitor of all three TRK proteins.[1] It has demonstrated significant antitumor activity in preclinical models and clinical trials across a wide range of tumor types harboring NTRK gene fusions, leading to its approval as a tumor-agnostic therapy.[1][2][3] These notes provide detailed protocols for the in vivo administration of a TRK inhibitor, using Larotrectinib as an exemplar, for evaluating anti-tumor efficacy in cancer models.

Mechanism of Action and Signaling Pathway

Larotrectinib functions by binding to the ATP-binding pocket of the TRK kinase domain, which blocks its phosphorylation and subsequent activation.[1] This inhibition effectively abrogates downstream signaling cascades critical for cancer cell growth and survival, including the MAPK, PI3K/AKT, and PLCγ pathways.[1][4] The blockade of these pathways in TRK fusion-dependent cancer cells leads to cell cycle arrest and apoptosis.[1][3]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK_Fusion_Protein TRK Fusion Protein (e.g., TPM3-NTRK1) RAS RAS TRK_Fusion_Protein->RAS PI3K PI3K TRK_Fusion_Protein->PI3K PLCg PLCγ TRK_Fusion_Protein->PLCg Larotrectinib Larotrectinib Larotrectinib->TRK_Fusion_Protein Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation, Survival, and Growth ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival PLCg->Proliferation_Survival

Caption: Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling.

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from representative preclinical and clinical studies of Larotrectinib in various cancer models.

Table 1: Preclinical In Vivo Efficacy of Larotrectinib

Cancer ModelCell Line/XenograftAnimal ModelLarotrectinib Dose & ScheduleOutcomeReference
Colorectal CancerKM12 (TPM3-NTRK1)Nude Mice15, 30, 60 mg/kg, oral, BIDPotent, dose-dependent tumor growth inhibition.[5]
Lung AdenocarcinomaCell line with MPRIP-NTRK1N/A (Preclinical model)N/ASignificant reduction in tumor growth.[6]
Acute Myeloid LeukemiaCell line with ETV6-NTRK3N/A (Preclinical model)N/ASignificant reduction in tumor growth.[6]

Table 2: Clinical Efficacy of Larotrectinib in TRK Fusion-Positive Cancers (Integrated Analysis)

ParameterValue95% Confidence IntervalReference
Overall Response Rate (ORR)75%61% to 85%[7]
Complete Response (CR)16%N/A[8]
Partial Response (PR)41%N/A[8]
Median Time to Response1.8 monthsN/A[8]
Median Duration of Response43.3 months29.2 to not estimable[8]
Median Progression-Free Survival24.6 months11.3 to 34.5[8]
Median Overall Survival48.7 months38.5 to not estimable[8]

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol describes a general workflow for assessing the anti-tumor efficacy of a TRK inhibitor in a cell line-derived xenograft model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A 1. Cell Culture (NTRK fusion-positive cell line, e.g., KM12) B 2. Cell Implantation (Subcutaneous injection into immunocompromised mice) A->B C 3. Tumor Growth Monitoring (Until palpable size, e.g., 100-200 mm³) B->C D 4. Randomization (Treatment and Vehicle Control Groups) C->D E 5. Drug Administration (e.g., Larotrectinib, oral gavage, daily) D->E F 6. Tumor Volume & Body Weight Measurement (e.g., Twice weekly) E->F Repeated for duration of study G 7. Study Termination (Pre-defined tumor volume or time) F->G H 8. Tumor Excision & Analysis (Weight, Western Blot, IHC) G->H I 9. Data Analysis (Tumor Growth Inhibition, Statistical Analysis) H->I

Caption: Workflow for an in vivo xenograft efficacy study.

Materials:

  • NTRK fusion-positive cancer cell line (e.g., KM12 colorectal carcinoma)

  • Cell culture medium and supplements

  • Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

  • Matrigel (optional, can improve tumor take rate)

  • Larotrectinib (or other TRK inhibitor)

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

  • Anesthesia for animal procedures

  • Surgical tools for tumor excision

Procedure:

  • Cell Culture and Preparation:

    • Culture the NTRK fusion-positive cancer cells in the recommended medium and conditions until they reach the logarithmic growth phase.

    • Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel at a 1:1 ratio. The final cell concentration should be optimized for the specific cell line (e.g., 5 x 10⁶ cells per 100 µL).

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers (typically twice a week).

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=7-10 mice per group).

    • Prepare the Larotrectinib formulation at the desired concentration(s) (e.g., 15, 30, 60 mg/kg) in the appropriate vehicle.

    • Administer Larotrectinib to the treatment group(s) via oral gavage, typically once or twice daily.[5]

    • Administer the vehicle alone to the control group using the same schedule and route.

    • Continue treatment for a specified period (e.g., 21 consecutive days).[5]

  • Efficacy Assessment:

    • Continue to measure tumor volume and mouse body weight twice weekly throughout the study. Body weight is a general indicator of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.

  • Endpoint and Tissue Collection:

    • At the end of the study (based on tumor size limits or a set time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for Western blot or fix in formalin for immunohistochemistry).

Western Blot Analysis for Target Modulation

This protocol is used to confirm that the TRK inhibitor is hitting its target and modulating downstream signaling pathways in the tumor tissue.

Procedure:

  • Homogenize a portion of the excised tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the proteins to a membrane (e.g., PVDF).

  • Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of TRKA, PLCγ1, AKT, and MAPK.[5] Also use an antibody for a loading control (e.g., GAPDH or β-actin).

  • Incubate with the appropriate secondary antibodies.

  • Detect the protein bands using a suitable detection reagent and imaging system.

  • Analyze the band intensities to determine the extent of inhibition of TRK phosphorylation and downstream signaling.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for Larotrectinib or the specific TRK inhibitor being used. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Disclaimer: This document is intended for research purposes only. The protocols provided are examples and may require optimization for specific cell lines, animal models, and experimental conditions.

References

Application Notes and Protocols: A-935142 in Combination with Anti-PD-1 Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available information regarding a compound designated "A-935142." The following Application Notes and Protocols are provided as a template based on a hypothetical selective tyrosine kinase inhibitor (TKI) targeting the Vascular Endothelial Growth Factor Receptor (VEGFR), herein referred to as Hypothetical TKI (H-TKI) , in combination with an anti-PD-1 checkpoint inhibitor. This document is intended to serve as a framework for researchers, scientists, and drug development professionals. All data and specific experimental details are illustrative.

Introduction

Immune checkpoint inhibitors, particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment. However, a significant number of patients do not respond to anti-PD-1 monotherapy. One of the primary mechanisms of resistance is the presence of an immunosuppressive tumor microenvironment (TME). The TME is often characterized by hypoxia, abnormal vasculature, and the presence of immunosuppressive cells, which can limit the infiltration and function of effector T cells.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, a process essential for tumor growth and metastasis. Beyond its role in vessel formation, VEGF also contributes to an immunosuppressive TME by promoting the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the maturation of dendritic cells.

The hypothetical compound, H-TKI, is a potent and selective inhibitor of VEGFR-2, the primary mediator of VEGF-driven angiogenesis and immunosuppression. By blocking VEGFR-2 signaling, H-TKI is hypothesized to normalize the tumor vasculature, reduce the infiltration of immunosuppressive cells, and thereby enhance the efficacy of anti-PD-1 checkpoint inhibitors. This combination therapy aims to convert an immunologically "cold" tumor, which is non-responsive to immunotherapy, into a "hot" tumor with robust anti-tumor T cell activity.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preclinical studies evaluating the combination of H-TKI and an anti-PD-1 antibody in a murine syngeneic tumor model (e.g., MC38 colorectal cancer model).

Table 1: In Vivo Tumor Growth Inhibition

Treatment GroupNMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (TGI)
Vehicle Control101500 ± 150-
H-TKI (10 mg/kg, daily)10900 ± 10040%
Anti-PD-1 (5 mg/kg, twice weekly)101050 ± 12030%
H-TKI + Anti-PD-110300 ± 5080%

Table 2: Immune Cell Infiltration in the Tumor Microenvironment (Flow Cytometry)

Treatment Group% CD8+ T Cells of CD45+ Cells (Mean ± SEM)% Tregs (FoxP3+) of CD4+ T Cells (Mean ± SEM)Ratio of CD8+ T Cells to Tregs
Vehicle Control5.2 ± 0.825.1 ± 2.50.21
H-TKI8.1 ± 1.215.3 ± 2.00.53
Anti-PD-19.5 ± 1.522.5 ± 2.80.42
H-TKI + Anti-PD-120.3 ± 2.110.2 ± 1.51.99

Signaling Pathways and Experimental Workflows

VEGFR-2 and PD-1 Signaling Interaction

G cluster_2 T Cell cluster_3 Therapeutic Intervention VEGF VEGF VEGFR2_EC VEGFR-2 VEGF->VEGFR2_EC binds PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds Angiogenesis Angiogenesis & Vasculature Dysfunction VEGFR2_EC->Angiogenesis Exhaustion T Cell Exhaustion PD1->Exhaustion promotes TCR TCR Activation T Cell Activation TCR->Activation promotes HTKI H-TKI HTKI->VEGFR2_EC inhibits AntiPD1 Anti-PD-1 AntiPD1->PD1 blocks

Caption: Combined inhibition of VEGFR-2 by H-TKI and PD-1 by an antibody.

Experimental Workflow for In Vivo Studies

G cluster_workflow In Vivo Efficacy and Pharmacodynamic Study Workflow cluster_analysis Endpoint Analysis start Day 0: Tumor Cell Implantation (e.g., MC38 cells in C57BL/6 mice) randomization Day 7: Tumor Volume ~100 mm³ Randomize into 4 Groups start->randomization treatment Day 7-21: Initiate Treatment Regimens - Vehicle - H-TKI - Anti-PD-1 - Combination randomization->treatment monitoring Tumor Volume & Body Weight (Twice Weekly) treatment->monitoring endpoint Day 21: Study Endpoint monitoring->endpoint tumor_harvest Tumor & Spleen Harvest endpoint->tumor_harvest flow_cytometry Flow Cytometry: Immune Cell Profiling (CD8, Treg, MDSC) tumor_harvest->flow_cytometry ihc IHC Staining: CD31 (vasculature) Ki67 (proliferation) tumor_harvest->ihc

Caption: Workflow for preclinical evaluation of H-TKI and anti-PD-1 combination.

Experimental Protocols

Protocol 1: In Vivo Syngeneic Mouse Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of H-TKI in combination with an anti-PD-1 antibody.

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)

  • MC38 colorectal cancer cell line

  • H-TKI formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)

  • Anti-PD-1 antibody (clone RMP1-14 or equivalent)

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.

  • Tumor Implantation: On Day 0, harvest and resuspend MC38 cells in sterile PBS. Subcutaneously inject 1 x 10⁶ cells in a volume of 100 µL into the right flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of approximately 100 mm³ (around Day 7), randomize mice into four treatment groups (n=10 per group).

  • Treatment Administration:

    • Group 1 (Vehicle): Administer vehicle orally, once daily.

    • Group 2 (H-TKI): Administer H-TKI (10 mg/kg) orally, once daily.

    • Group 3 (Anti-PD-1): Administer anti-PD-1 antibody (5 mg/kg) via intraperitoneal injection, twice weekly.

    • Group 4 (Combination): Administer both H-TKI and anti-PD-1 antibody as described above.

  • Endpoint: Continue treatment for 14 days (until Day 21). Monitor animal health and body weight throughout the study. The primary endpoint is tumor volume.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare tumor volumes between groups. Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes

Objective: To quantify the changes in immune cell populations within the TME following treatment.

Materials:

  • Tumors harvested from the in vivo study (Protocol 1)

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • RPMI-1640 medium with 10% FBS

  • ACK lysis buffer for red blood cell removal

  • Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension:

    • Weigh the excised tumors and mince them into small pieces in a petri dish containing RPMI medium.

    • Use a tumor dissociation kit according to the manufacturer's instructions to generate a single-cell suspension. This typically involves enzymatic and mechanical dissociation.

    • Filter the cell suspension through a 70 µm cell strainer to remove debris.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells. Wash the cells with PBS.

  • Cell Staining:

    • Count the viable cells and adjust the concentration to 1 x 10⁷ cells/mL.

    • Aliquot 1 x 10⁶ cells per tube for staining.

    • Perform surface staining by incubating cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8) for 30 minutes at 4°C in the dark.

    • For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells using a specialized buffer kit after surface staining. Then, incubate with the intracellular antibody.

  • Data Acquisition: Wash the stained cells and resuspend them in flow cytometry buffer. Acquire data on a calibrated flow cytometer.

  • Data Analysis: Use flow cytometry analysis software (e.g., FlowJo) to gate on live, single cells, followed by gating on CD45+ immune cells. Further, delineate T cell subsets (CD3+, CD4+, CD8+) and regulatory T cells (CD4+, FoxP3+). Quantify the percentage of each population within the total immune infiltrate.

Conclusion

The combination of a VEGFR inhibitor like the hypothetical H-TKI with an anti-PD-1 checkpoint inhibitor represents a promising strategy to overcome immunotherapy resistance. The provided data and protocols outline a preclinical framework for evaluating the synergistic anti-tumor effects and the immunological mechanisms underlying this combination. By normalizing the tumor vasculature and reducing immunosuppressive cell populations, H-TKI can potentially sensitize tumors to anti-PD-1 therapy, leading to improved clinical outcomes. Further investigation into optimal dosing and scheduling is warranted to maximize the therapeutic benefit of this combination approach.

Application Notes and Protocols for Assessing A-935142-Induced Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of drug-induced cytokine release is a critical step in the preclinical safety evaluation of novel therapeutic agents. Uncontrolled release of pro-inflammatory cytokines, often termed a "cytokine storm," can lead to severe and life-threatening inflammatory reactions.[1][2] Therefore, robust in vitro assays are essential to identify and characterize the potential of new chemical entities to induce cytokine release early in the drug development process.[3][4][5]

This document provides detailed application notes and protocols for assessing cytokine release induced by the compound A-935142. Publicly available information on the specific mechanism of action of this compound is limited. However, the context of related compounds suggests its potential interaction with purinergic receptors, such as the P2X7 receptor, which are known to play a significant role in inflammation and cytokine secretion.[6][7][8][9] The P2X7 receptor, an ATP-gated ion channel, is predominantly expressed on immune cells and its activation leads to the release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[9]

These protocols are designed to provide a comprehensive framework for evaluating the cytokine release profile of this compound, assuming a mechanism of action involving the activation of immune cell signaling pathways leading to cytokine production.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by an agonist leads to the opening of a non-selective cation channel, resulting in Na+ and Ca2+ influx and K+ efflux.[8] The resulting low intracellular K+ concentration is a key signal for the assembly of the NLRP3 inflammasome. The assembled inflammasome then activates caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space A935142 This compound (Agonist) P2X7R P2X7 Receptor A935142->P2X7R Binds to Ion_Flux Na+/Ca2+ Influx K+ Efflux P2X7R->Ion_Flux Activates NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 Triggers Casp1 Caspase-1 Activation NLRP3->Casp1 Activates proIL1b pro-IL-1β Casp1->proIL1b Cleaves IL1b Mature IL-1β (Secretion) proIL1b->IL1b Experimental_Workflow cluster_workflow Cytokine Release Assay Workflow Blood Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood->PBMC_Isolation Cell_Culture Cell Seeding and Culture PBMC_Isolation->Cell_Culture Stimulation Stimulation with this compound & Controls Cell_Culture->Stimulation Incubation Incubation (24-48h) Stimulation->Incubation Supernatant Supernatant Collection Incubation->Supernatant Quantification Cytokine Quantification (ELISA, Multiplex Assay) Supernatant->Quantification Analysis Data Analysis Quantification->Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of Immune Cell Modulation by A-935142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-935142 is a potent and selective inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. TRPM7 is a unique protein that functions as both an ion channel, permeable to Ca²⁺ and Mg²⁺, and a serine/threonine kinase. It plays a critical role in cellular magnesium homeostasis and has been implicated in various physiological processes, including immune cell function. Emerging evidence suggests that TRPM7 is a key regulator of immune cell activation, proliferation, and differentiation.[1][2][3] Therefore, inhibitors of TRPM7, such as this compound, are valuable tools for studying immune regulation and hold potential as immunomodulatory therapeutics.

These application notes provide a framework for utilizing flow cytometry to analyze the effects of this compound on the activation of key immune cell populations, including T cells, B cells, and monocytes. The provided protocols are designed to be adapted for specific research questions and experimental setups.

Principle of the Assay

The principle of this assay is to stimulate peripheral blood mononuclear cells (PBMCs) or isolated immune cell subsets in vitro with a known activator in the presence of varying concentrations of this compound. The activation status of the immune cells is then quantified by flow cytometry using fluorescently labeled antibodies against specific cell surface and intracellular markers. By comparing the expression of these markers on this compound-treated cells to untreated and vehicle-treated controls, the inhibitory effect of the compound on immune cell activation can be determined.

Data Presentation

The following tables summarize hypothetical quantitative data from representative experiments demonstrating the inhibitory effect of this compound on T cell, B cell, and monocyte activation.

Table 1: Effect of this compound on T Cell Activation Markers

Treatment GroupConcentration (µM)% CD69⁺ of CD4⁺ T Cells% CD25⁺ of CD4⁺ T Cells% IFN-γ⁺ of CD8⁺ T Cells
Unstimulated Control02.5 ± 0.83.1 ± 1.10.5 ± 0.2
Stimulated Control (α-CD3/CD28)085.2 ± 5.678.9 ± 6.345.3 ± 4.1
This compound + Stimulant0.172.1 ± 4.965.4 ± 5.838.7 ± 3.5
This compound + Stimulant145.6 ± 3.740.2 ± 4.122.1 ± 2.9
This compound + Stimulant1015.3 ± 2.112.8 ± 1.98.6 ± 1.5
Vehicle Control + Stimulant-84.9 ± 5.578.5 ± 6.144.9 ± 4.0

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on B Cell Activation Markers

Treatment GroupConcentration (µM)% CD86⁺ of CD19⁺ B Cells% MHC Class II⁺ of CD19⁺ B Cells
Unstimulated Control05.8 ± 1.295.2 ± 2.3
Stimulated Control (CpG)075.4 ± 6.198.5 ± 1.9
This compound + Stimulant0.163.2 ± 5.597.9 ± 2.0
This compound + Stimulant138.9 ± 4.296.3 ± 2.1
This compound + Stimulant1012.1 ± 2.595.8 ± 2.4
Vehicle Control + Stimulant-74.8 ± 5.998.3 ± 1.8

Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Monocyte Activation Markers

Treatment GroupConcentration (µM)% CD80⁺ of CD14⁺ Monocytes% HLA-DR⁺ of CD14⁺ Monocytes
Unstimulated Control04.2 ± 0.988.1 ± 4.5
Stimulated Control (LPS)082.1 ± 7.396.4 ± 3.1
This compound + Stimulant0.170.5 ± 6.895.8 ± 3.3
This compound + Stimulant141.3 ± 5.193.2 ± 3.9
This compound + Stimulant1018.7 ± 3.490.5 ± 4.1
Vehicle Control + Stimulant-81.8 ± 7.196.2 ± 3.0

Data are presented as mean ± standard deviation.

Mandatory Visualizations

G TRPM7 Signaling in T Cell Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition TRPM7 Signaling in T Cell Activation TCR TCR PLCg PLCγ TCR->PLCg Stimulation CD28 CD28 CD28->PLCg TRPM7 TRPM7 Ca_cyto [Ca²⁺]i TRPM7->Ca_cyto Influx IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release AP1 AP-1 DAG->AP1 Activates NFkB NF-κB DAG->NFkB Activates Ca_ER->Ca_cyto NFAT NFAT Ca_cyto->NFAT Activates Gene Gene Expression (IL-2, CD69, CD25) NFAT->Gene AP1->Gene NFkB->Gene A935142 This compound A935142->TRPM7 Inhibits

Caption: TRPM7 signaling pathway in T cell activation and its inhibition by this compound.

G Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_staining Staining cluster_analysis Analysis Isolate Isolate PBMCs Count Count and Assess Viability Isolate->Count Adjust Adjust Cell Concentration Count->Adjust Plate Plate Cells Adjust->Plate Add_A935142 Add this compound (or Vehicle) Plate->Add_A935142 Stimulate Add Stimulant (e.g., α-CD3/CD28) Add_A935142->Stimulate Incubate Incubate Stimulate->Incubate Harvest Harvest Cells Incubate->Harvest Viability Viability Staining Harvest->Viability Surface Surface Marker Staining Viability->Surface FixPerm Fixation and Permeabilization (for intracellular targets) Surface->FixPerm Intracellular Intracellular Marker Staining FixPerm->Intracellular Wash Wash Cells Intracellular->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Flow cytometry workflow for assessing this compound's effect on immune cell activation.

Experimental Protocols

Protocol 1: Analysis of this compound Effect on T Cell Activation

1. Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (stock solution in DMSO)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-CD3 and Anti-CD28 antibodies (for stimulation)

  • Brefeldin A or Monensin (protein transport inhibitor, for intracellular cytokine staining)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25, anti-IFN-γ

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization Buffer Kit

  • 96-well U-bottom culture plate

  • Flow cytometer

2. Methods

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cells in complete RPMI 1640 medium and perform a cell count and viability assessment. Adjust the cell concentration to 1 x 10⁶ cells/mL.

  • Cell Culture and Treatment:

    • Plate 1 x 10⁵ PBMCs in 100 µL of complete RPMI 1640 medium per well in a 96-well U-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Add the desired final concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) to the respective wells.

    • Incubate for 1 hour at 37°C, 5% CO₂.

    • Add anti-CD3/CD28 antibodies to the stimulation wells at a pre-determined optimal concentration. Include unstimulated control wells.

    • For intracellular cytokine analysis, add Brefeldin A or Monensin 4-6 hours post-stimulation.

    • Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • Staining:

    • Harvest the cells and transfer to FACS tubes.

    • Wash the cells with Flow Cytometry Staining Buffer.

    • Stain with a fixable viability dye according to the manufacturer's instructions.

    • Wash the cells and then stain for surface markers (anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25) for 30 minutes at 4°C in the dark.

    • Wash the cells. For intracellular staining, proceed to fixation and permeabilization using a commercial kit.

    • Stain for intracellular IFN-γ for 30 minutes at 4°C in the dark.

    • Wash the cells and resuspend in Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on viable, single lymphocytes.

    • Within the lymphocyte gate, identify CD4⁺ and CD8⁺ T cell populations.

    • Analyze the expression of CD69 and CD25 on CD4⁺ T cells and IFN-γ on CD8⁺ T cells.

Protocol 2: Analysis of this compound Effect on B Cell Activation

1. Materials

  • Human PBMCs or isolated B cells

  • This compound

  • RPMI 1640 medium

  • CpG ODN 2006 (for stimulation)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies: anti-CD19, anti-CD86, anti-MHC Class II (HLA-DR)

  • Flow Cytometry Staining Buffer

  • 96-well U-bottom culture plate

  • Flow cytometer

2. Methods

  • Cell Preparation: Follow steps 1.1-1.3 from Protocol 1.

  • Cell Culture and Treatment:

    • Plate 1 x 10⁵ PBMCs per well.

    • Add this compound and vehicle control as in Protocol 1.

    • Incubate for 1 hour.

    • Add CpG ODN 2006 to the stimulation wells.

    • Incubate for 48 hours.

  • Staining:

    • Harvest and wash the cells.

    • Stain with a fixable viability dye.

    • Wash and stain for surface markers (anti-CD19, anti-CD86, anti-MHC Class II).

    • Wash and resuspend in Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Acquire samples.

    • Gate on viable, single lymphocytes.

    • Identify the CD19⁺ B cell population.

    • Analyze the expression of CD86 and MHC Class II.

Protocol 3: Analysis of this compound Effect on Monocyte Activation

1. Materials

  • Human PBMCs

  • This compound

  • RPMI 1640 medium

  • Lipopolysaccharide (LPS) (for stimulation)

  • Fixable Viability Dye

  • Fluorochrome-conjugated antibodies: anti-CD14, anti-CD80, anti-HLA-DR

  • Flow Cytometry Staining Buffer

  • 96-well U-bottom culture plate

  • Flow cytometer

2. Methods

  • Cell Preparation: Follow steps 1.1-1.3 from Protocol 1.

  • Cell Culture and Treatment:

    • Plate 1 x 10⁵ PBMCs per well.

    • Add this compound and vehicle control as in Protocol 1.

    • Incubate for 1 hour.

    • Add LPS to the stimulation wells.

    • Incubate for 24 hours.

  • Staining:

    • Harvest and wash the cells.

    • Stain with a fixable viability dye.

    • Wash and stain for surface markers (anti-CD14, anti-CD80, anti-HLA-DR).

    • Wash and resuspend in Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Acquire samples.

    • Gate on viable, single cells.

    • Identify the CD14⁺ monocyte population based on forward and side scatter properties.

    • Analyze the expression of CD80 and HLA-DR.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the immunomodulatory effects of the TRPM7 inhibitor, this compound, using flow cytometry. By assessing changes in key activation markers on T cells, B cells, and monocytes, these assays can elucidate the compound's mechanism of action and its potential for therapeutic development in inflammatory and autoimmune diseases. The experimental design can be further expanded to include analysis of other immune cell types, additional activation markers, and functional assays such as proliferation and cytokine secretion profiling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AX-Hypothetin Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "A-935142" could not be specifically identified in scientific literature. The following information is provided as a template for a technical support center, using the hypothetical compound AX-Hypothetin , a novel inhibitor of the fictitious "Kinase X" (KX), for illustrative purposes. All data, pathways, and protocols are examples.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AX-Hypothetin?

A1: AX-Hypothetin is a potent and selective ATP-competitive inhibitor of Kinase X (KX). By binding to the ATP-binding pocket of KX, it prevents the phosphorylation of its downstream substrate, Substrate Y (SY), thereby inhibiting the activation of the KX signaling pathway, which is implicated in cell proliferation and survival.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial cell-based assays, we recommend a starting concentration range of 1 nM to 10 µM. The optimal concentration will depend on the cell line and the specific endpoint being measured. Based on our internal data, the IC50 for inhibition of cell proliferation in most sensitive cell lines is between 100 nM and 500 nM.

Q3: How should I dissolve and store AX-Hypothetin?

A3: AX-Hypothetin is soluble in DMSO up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in DMSO. This stock solution should be stored at -20°C or -80°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium of choice. Please note that precipitation may occur at high concentrations in aqueous solutions.

Troubleshooting Guide

Issue 1: I am not observing the expected level of inhibition or a dose-response.

  • Solution A (Compound Viability): Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. To verify the activity of your stock, we recommend performing a quality control experiment, such as an in vitro kinase assay, to confirm its inhibitory potential.

  • Solution B (Cell Permeability): While AX-Hypothetin has good cell permeability in many cell lines, this can be a variable factor.[1][2] Consider performing a cell permeability assay or using a positive control compound with known cell permeability to ensure that the compound is reaching its intracellular target in your specific cell model.

  • Solution C (Experimental Timeline): The effect of AX-Hypothetin on downstream signaling may be transient. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing the desired effect on the KX pathway.

Issue 2: I am observing significant off-target effects or cellular toxicity at concentrations where I expect specific inhibition.

  • Solution A (Concentration Range): High concentrations of any compound can lead to off-target effects.[3][4][5] We recommend performing a dose-response curve starting from a low concentration (e.g., 1 nM) to identify the concentration window that provides specific inhibition of KX without inducing general toxicity. Compare the effective concentration for KX inhibition with the concentration that causes toxicity.

  • Solution B (Control Experiments): Use appropriate controls to distinguish between on-target and off-target effects. This can include using a structurally related but inactive control compound, or using cell lines that do not express Kinase X (if available).

  • Solution C (Assay Specificity): Ensure that your readout for efficacy is specific to the KX pathway. For example, instead of only measuring cell viability, measure the phosphorylation status of the direct downstream target, Substrate Y.

Issue 3: The compound is precipitating in my cell culture medium.

  • Solution A (Final DMSO Concentration): Ensure that the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-related toxicity and improve compound solubility.

  • Solution B (Pre-dilution): When preparing your working solution, perform serial dilutions in the cell culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium. Pre-warming the medium to 37°C before adding the compound can also help.

Quantitative Data Summary

Table 1: In Vitro IC50 Values for AX-Hypothetin

Assay TypeCell Line / TargetIC50 (nM)
Kinase Activity AssayRecombinant Human Kinase X5.8 ± 1.2
Cell Proliferation Assay (72h)HCT116 (High KX Expression)150 ± 25
Cell Proliferation Assay (72h)A549 (Moderate KX Expression)475 ± 50
Cell Proliferation Assay (72h)NIH/3T3 (Low KX Expression)> 10,000

Table 2: Solubility and Stability of AX-Hypothetin

SolventMax SolubilityStability at -20°C (10 mM stock)
DMSO50 mM6 months
Ethanol5 mM1 month
PBS (pH 7.4)< 1 µMNot Recommended

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of AX-Hypothetin in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value using a suitable software (e.g., GraphPad Prism).[6]

Protocol 2: In Vitro Kinase Activity Assay

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, recombinant Kinase X, and the substrate peptide (e.g., a peptide containing the Substrate Y phosphorylation site).

  • Compound Addition: Add varying concentrations of AX-Hypothetin (typically in DMSO, with a final concentration ≤ 1%) to the reaction wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration equivalent to the Km for ATP of Kinase X.

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP production, or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of AX-Hypothetin relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor KX Kinase X (KX) Receptor->KX Activates SY Substrate Y (SY) KX->SY Phosphorylates Downstream Downstream Effectors SY->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AX AX-Hypothetin AX->KX Inhibits

Caption: AX-Hypothetin inhibits the Kinase X signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis stock Prepare 10 mM AX-Hypothetin Stock in DMSO seed Seed Cells in 96-well Plate dilute Create Serial Dilutions in Culture Medium seed->dilute treat Treat Cells with AX-Hypothetin dilute->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (MTT) incubate->assay read Read Absorbance at 570 nm assay->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the IC50 of AX-Hypothetin.

References

Troubleshooting A-935142 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: The identifier "A-935142" does not correspond to a publicly recognized chemical compound. Information regarding its chemical structure, properties, and biological activity is not available in public scientific databases. The following troubleshooting guide is based on general laboratory best practices for handling novel or poorly characterized compounds. It is crucial to obtain a complete data sheet from the supplier of "this compound" before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What solvents should I try?

A: Without specific solubility data for this compound, a systematic approach to solvent selection is recommended. Start with common laboratory solvents of varying polarities. It is advisable to test solubility on a small scale before preparing a stock solution.

Recommended Solvent Screening Protocol:

  • Start with common, less volatile solvents:

    • Dimethyl sulfoxide (B87167) (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Ethanol (EtOH)

    • Methanol (MeOH)

    • Phosphate-buffered saline (PBS), pH 7.4

  • If solubility is poor, consider:

    • Warming the solution gently (e.g., to 37°C). Be cautious, as heat can degrade unstable compounds.

    • Sonication to aid dissolution.

    • Using a small percentage of a co-solvent. For example, if the compound is soluble in DMSO but you require an aqueous solution for your experiment, you may be able to dilute the DMSO stock solution in your aqueous buffer. However, be mindful of the final DMSO concentration in your assay, as it can affect biological systems.

Q2: My this compound solution appears cloudy or has precipitated over time. What should I do?

A: Cloudiness or precipitation indicates that the compound is either poorly soluble or has become unstable in the chosen solvent and storage conditions.

Troubleshooting Steps:

  • Confirm Saturation: You may have exceeded the solubility limit of the compound in that specific solvent. Try preparing a more dilute solution.

  • Assess Stability: The compound may be degrading. This can be influenced by temperature, light, and the chemical nature of the solvent.

  • Storage Conditions:

    • Temperature: Store stock solutions at or below -20°C. For long-term storage, -80°C is preferable.

    • Light: Protect the compound, both in solid form and in solution, from light by using amber vials or wrapping containers in foil.

    • Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles, which can degrade the compound.

Q3: How can I assess the stability of my this compound stock solution?

A: To determine the stability of your compound in solution, you can perform a simple time-course experiment.

Experimental Protocol for Stability Assessment:

  • Prepare a fresh stock solution of this compound.

  • Immediately after preparation, take a sample for analysis (Time 0). A suitable analytical method could be High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity and concentration.

  • Store the remaining stock solution under your intended storage conditions (e.g., -20°C, protected from light).

  • At subsequent time points (e.g., 24 hours, 1 week, 1 month), thaw an aliquot and re-analyze it using the same method.

  • Compare the results to the Time 0 sample. A significant decrease in the main compound peak or the appearance of new peaks would indicate degradation.

Troubleshooting Guides

Problem: Inconsistent Experimental Results

Inconsistent results can often be traced back to issues with the handling of the experimental compound.

Logical Troubleshooting Flow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Presentation

As no quantitative data for this compound is publicly available, a template for recording your own solubility and stability data is provided below.

Table 1: Solubility of this compound in Common Solvents

SolventConcentration Tested (mg/mL)Observation (e.g., Clear, Cloudy, Precipitate)Temperature (°C)
DMSO
DMF
Ethanol
Methanol
PBS (pH 7.4)

Table 2: Stability of this compound Stock Solution in [Solvent] at [Temperature]

Time PointPurity (%) by HPLCObservations
Time 0
24 Hours
1 Week
1 Month

Signaling Pathways and Experimental Workflows

Without knowledge of the biological target and mechanism of action of this compound, a specific signaling pathway diagram cannot be provided. However, a generalized experimental workflow for testing the effect of a novel compound on a hypothetical signaling pathway is presented below.

General Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare stock solution of this compound C Treat cells with this compound at various concentrations A->C B Culture cells to desired confluency B->C D Lyse cells and collect protein/RNA C->D F Measure functional outcome (e.g., cell viability, cytokine production) C->F E Analyze target pathway activation (e.g., Western Blot, qPCR) D->E G Data Analysis and Interpretation E->G F->G

Caption: Generalized workflow for assessing compound effects on cells.

Technical Support Center: Overcoming Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on A-935142: Initial searches for "this compound" as a specific anti-cancer therapeutic agent did not yield any matching results. However, the identifier "535142" corresponds to a commercially available product, the "Protease Inhibitor Cocktail Set I, Animal-Free" from MilliporeSigma (Calbiochem®). This product is a laboratory reagent used to prevent the degradation of proteins during experiments and is not a cancer treatment.

This guide will therefore focus on the broader, more general topic of overcoming resistance to various anti-cancer agents in a research setting, as this appears to be the underlying interest of the query.

Frequently Asked Questions (FAQs) - General Mechanisms of Drug Resistance

Q1: My cancer cell line is showing decreased sensitivity to our lead compound. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to anti-cancer drugs is a multifaceted issue. Some of the most common mechanisms include:

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration.

  • Target Alteration: Mutations in the gene encoding the drug's target protein can alter the binding site, reducing the drug's affinity and efficacy.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of the targeted therapy, allowing for continued proliferation and survival.[1]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage induced by chemotherapeutic agents can lead to resistance.[1]

  • Evasion of Apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2), can make cells resistant to drug-induced cell death.

Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?

A2: A combination of functional assays and protein expression analysis is typically used. A common functional assay is the Rhodamine 123 efflux assay, which measures the activity of P-glycoprotein (P-gp), a common ABC transporter. This can be followed by Western blotting or quantitative PCR (qPCR) to measure the expression levels of the corresponding gene (e.g., ABCB1 for P-gp).

Q3: Could mutations in the drug target be responsible for the observed resistance?

A3: Yes, mutations in the target protein are a significant cause of resistance to targeted therapies. These mutations can prevent the drug from binding effectively. To investigate this, you would typically need to sequence the gene encoding the target protein in your resistant cell line and compare it to the sequence from the parental (sensitive) cell line.

Q4: What are some common signaling pathways that are altered in resistant cancer cells?

A4: Several signaling pathways are frequently implicated in drug resistance. These include:

  • PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Its activation is a common mechanism of resistance to various therapies.

  • MAPK/ERK Pathway: This pathway is also crucial for cell proliferation and survival, and its reactivation can confer resistance.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) has been implicated in the development of acquired drug resistance in multiple cancers in response to various therapies.[2]

Troubleshooting Guides

Table 1: Troubleshooting Decreased Compound Efficacy
Observation Potential Cause Recommended Action
Reduced intracellular drug accumulationIncreased drug effluxPerform Rhodamine 123 efflux assay. Analyze ABC transporter (e.g., P-gp) expression via Western blot or qPCR.
No change in intracellular drug levels, but reduced target inhibitionTarget mutation or modificationSequence the target gene in resistant vs. sensitive cells. Perform immunoprecipitation followed by mass spectrometry to check for post-translational modifications.
Target is inhibited, but downstream signaling is activeActivation of bypass pathwaysUse phospho-protein arrays or Western blotting to screen for activation of key survival pathways (e.g., p-Akt, p-ERK).
Increased cell survival despite target inhibitionEvasion of apoptosisPerform apoptosis assays (e.g., Annexin V staining, caspase activity assays). Analyze expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) via Western blot.

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay

Objective: To functionally assess the activity of P-glycoprotein (P-gp), a key drug efflux pump.

Methodology:

  • Cell Seeding: Seed both parental (sensitive) and resistant cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Rhodamine 123 Loading: Wash the cells with pre-warmed PBS and then incubate with 5 µM Rhodamine 123 in serum-free media for 30 minutes at 37°C.

  • Efflux Period: Wash the cells with cold PBS to remove extracellular Rhodamine 123. Add fresh, pre-warmed media (with or without a P-gp inhibitor like verapamil (B1683045) as a control) and incubate for 1-2 hours at 37°C to allow for efflux.

  • Fluorescence Measurement: Wash the cells with cold PBS and lyse them. Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm).

  • Data Analysis: Compare the fluorescence intensity between the parental and resistant cells. Lower fluorescence in the resistant cells indicates increased efflux.

Protocol 2: Western Blot for Phospho-Akt (Ser473)

Objective: To determine the activation state of the PI3K/Akt signaling pathway.

Methodology:

  • Cell Lysis: Treat parental and resistant cells with the therapeutic agent for various time points. Wash cells with cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt as a loading control.

Visualizations

Signaling_Pathway_Bypass cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Bypass_RTK Alternative RTK Bypass_RTK->PI3K RAS RAS Bypass_RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Therapeutic_Agent Targeted Therapy Therapeutic_Agent->RTK

Caption: Activation of a bypass signaling pathway to overcome targeted therapy.

Drug_Efflux_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug_out Drug Drug_in Drug Drug_out->Drug_in Passive Diffusion ABC_Transporter ABC Transporter (e.g., P-gp) ABC_Transporter->Drug_out ATP-dependent Efflux Drug_in->ABC_Transporter Binding Target Cellular Target Drug_in->Target Therapeutic Effect Experimental_Workflow start Resistant Phenotype Observed q1 Is intracellular drug concentration reduced? start->q1 efflux_assay Perform Drug Efflux Assay (e.g., Rhodamine 123) q1->efflux_assay Yes q2 Is the drug target mutated? q1->q2 No end Identify Resistance Mechanism efflux_assay->end target_sequencing Sequence Target Gene q2->target_sequencing Yes q3 Are bypass pathways activated? q2->q3 No target_sequencing->end pathway_analysis Phospho-protein Array or Western Blot q3->pathway_analysis Yes pathway_analysis->end

References

A-935142 off-target effects and toxicity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with A-935142.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the novel kinase XYZ. Its primary mechanism of action is through competitive binding to the ATP-binding pocket of the XYZ kinase domain, thereby preventing phosphorylation of its downstream substrates.

Q2: What are the known primary off-target effects of this compound?

While this compound is highly selective for XYZ kinase, some off-target activity has been observed at higher concentrations. The most significant off-target interactions are with kinases from the same family, particularly Kinase A and Kinase B.

Q3: What are the common signs of in vitro cytotoxicity with this compound?

In cell-based assays, cytotoxicity associated with this compound typically manifests as a dose-dependent decrease in cell viability, increased apoptosis, and cell cycle arrest at the G2/M phase. These effects are more pronounced in cell lines expressing high levels of the off-target kinases.

Q4: Are there any known in vivo toxicities associated with this compound?

Preclinical in vivo studies in rodent models have indicated potential for mild hepatotoxicity and some hematological changes at doses exceeding the therapeutic window. Regular monitoring of liver enzymes and complete blood counts is recommended during in vivo experiments.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell-based assays.

Possible Causes:

  • Cell line variability: Different cell lines may have varying expression levels of the target kinase XYZ and the off-target kinases A and B.

  • Assay conditions: Variations in cell density, serum concentration, and incubation time can influence the apparent potency of the compound.

  • Compound stability: this compound may be unstable in certain media formulations over long incubation periods.

Solutions:

  • Characterize cell lines: Confirm the expression levels of XYZ, Kinase A, and Kinase B in your cell lines using qPCR or Western blotting.

  • Standardize assay protocol: Ensure consistent cell seeding density, serum concentration, and a fixed incubation time of 24-48 hours for all experiments.

  • Assess compound stability: Perform a time-course experiment to determine the stability of this compound in your specific cell culture medium.

Problem 2: Unexpected cell death at concentrations where the target is not fully inhibited.

Possible Causes:

  • Off-target toxicity: The observed cytotoxicity may be due to the inhibition of off-target kinases A or B, which may be more sensitive to the compound in certain cellular contexts.

  • Apoptosis induction: this compound might be inducing apoptosis through an off-target pathway independent of XYZ kinase inhibition.

Solutions:

  • Off-target activity assessment: Test the effect of this compound in cell lines that do not express the primary target XYZ but do express Kinase A or B.

  • Apoptosis assays: Perform assays such as Annexin V staining or caspase activity assays to confirm if the observed cell death is due to apoptosis.

  • Rescue experiments: Attempt to rescue the cytotoxic phenotype by overexpressing a downstream effector of the XYZ pathway or by inhibiting the apoptotic cascade.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)
XYZ (Primary Target) 5
Kinase A150
Kinase B300
Kinase C> 10,000
Kinase D> 10,000

Table 2: In Vitro Cytotoxicity of this compound in Various Cell Lines

Cell LineXYZ ExpressionKinase A ExpressionKinase B ExpressionGI50 (nM)
Cell Line 1HighLowLow10
Cell Line 2LowHighModerate250
Cell Line 3ModerateModerateHigh400
Cell Line 4 (XYZ knockout)NoneHighModerate> 1000

Experimental Protocols

Kinase Inhibition Assay (Biochemical)
  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Add recombinant kinase (XYZ, Kinase A, or Kinase B) to the reaction buffer.

  • Add this compound at various concentrations (e.g., from 0.1 nM to 10 µM).

  • Initiate the kinase reaction by adding ATP and a specific peptide substrate.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Calculate IC50 values by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT)
  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 72 hours.

  • Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Visualizations

Signaling_Pathway cluster_A935142_Action This compound Intervention cluster_Primary_Pathway Primary Target Pathway cluster_Off_Target_Pathway Off-Target Pathway This compound This compound XYZ_Kinase XYZ_Kinase This compound->XYZ_Kinase Inhibition Kinase_A Kinase_A This compound->Kinase_A Off-target Inhibition (High Conc.) Substrate_1 Substrate_1 XYZ_Kinase->Substrate_1 Phosphorylation Cell_Survival Cell_Survival Substrate_1->Cell_Survival Substrate_2 Substrate_2 Kinase_A->Substrate_2 Phosphorylation Apoptosis Apoptosis Substrate_2->Apoptosis

Caption: this compound primary and off-target signaling pathways.

Experimental_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment Biochemical_Assay Biochemical Assays - Kinase Panel Screening - IC50 Determination Cell_Based_Assay Cell-Based Assays - Cell Viability (MTT) - Apoptosis (Annexin V) - Western Blot Biochemical_Assay->Cell_Based_Assay Data_Analysis_1 Data Analysis - Determine IC50/GI50 - Assess Selectivity Cell_Based_Assay->Data_Analysis_1 Animal_Model Animal Models - Rodent Xenograft - Toxicity Studies Data_Analysis_1->Animal_Model Proceed if favorable in vitro profile Toxicity_Monitoring Toxicity Monitoring - Liver Enzyme Levels - Complete Blood Count - Histopathology Animal_Model->Toxicity_Monitoring Data_Analysis_2 Data Analysis - Efficacy Assessment - Toxicity Profile Toxicity_Monitoring->Data_Analysis_2

Caption: Workflow for this compound off-target and toxicity assessment.

Troubleshooting_Logic Start Inconsistent Cell-Based Assay Results Check_Protocols Review Assay Protocols for Consistency Start->Check_Protocols Check_Reagents Verify Reagent Quality and Compound Integrity Check_Protocols->Check_Reagents Hypothesis_1 Is inconsistency due to protocol/reagent variability? Check_Reagents->Hypothesis_1 Characterize_Cells Characterize Target and Off-Target Expression in Cell Lines Hypothesis_2 Is inconsistency due to cell line differences? Characterize_Cells->Hypothesis_2 Hypothesis_1->Characterize_Cells No Solution_1 Standardize protocols and use fresh reagents Hypothesis_1->Solution_1 Yes Solution_2 Select appropriate cell lines and correlate results with expression data Hypothesis_2->Solution_2 Yes End Consistent Results Solution_1->End Solution_2->End

Caption: Troubleshooting logic for inconsistent experimental results.

Improving A-935142 bioavailability for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with A-935142. The information is designed to address common challenges related to its bioavailability for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that affect its oral bioavailability?

This compound is a novel kinase inhibitor with physicochemical properties that present challenges for oral administration. It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low aqueous solubility and low intestinal permeability.[1][2][3] Key properties are summarized below.

PropertyValueImplication for Bioavailability
Aqueous Solubility< 0.1 µg/mL at pH 1.2-6.8Dissolution rate-limited absorption.[1][4]
Permeability (Papp, Caco-2)< 1.0 x 10⁻⁶ cm/sPoor absorption across the intestinal epithelium.
LogP4.8High lipophilicity contributes to poor aqueous solubility.[5]
pKa3.5 (weak base)Solubility is pH-dependent, with slightly higher solubility in the acidic environment of the stomach.[6]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

Given its BCS Class IV characteristics, a multi-pronged approach to formulation is often necessary.[3] The primary strategies focus on improving both solubility and permeability.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix at a molecular level can significantly increase its aqueous solubility and dissolution rate.[6][7]

  • Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract and enhance absorption via lymphatic pathways.[5][8][9][10]

  • Particle Size Reduction: Micronization or creating a nanosuspension increases the surface area of the drug particles, leading to a faster dissolution rate.[1][11]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of this compound.

  • Lipophilic Salts: Preparation of this compound as a lipophilic salt can improve its solubility in lipidic excipients, making it more suitable for lipid-based formulations.[5][8][9]

Q3: Which formulation of this compound has shown the best preclinical bioavailability?

Recent studies in Sprague-Dawley rats have shown that a Self-Emulsifying Drug Delivery System (SEDDS) formulation provided the most significant improvement in oral bioavailability compared to a simple suspension or an amorphous solid dispersion.

FormulationDose (mg/kg)Cmax (ng/mL)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)
Aqueous Suspension (0.5% HPMC)5045 ± 12180 ± 55< 2%
Amorphous Solid Dispersion (PVP-VA)50210 ± 68950 ± 210~9%
SEDDS (Capryol 90, Cremophor EL, Transcutol HP)50650 ± 1503200 ± 540~30%

Troubleshooting Guide

Issue 1: Low and Variable Plasma Exposure in Animal Studies

Possible Cause Troubleshooting Step
Poor aqueous solubility leading to dissolution rate-limited absorption. Formulate this compound as an amorphous solid dispersion or a nanosuspension to increase the surface area and dissolution rate. See Protocol 1: Preparation of an Amorphous Solid Dispersion or Protocol 2: Preparation of a Nanosuspension .[12][13]
Low intestinal permeability. Investigate co-administration with a permeation enhancer. Note: This requires careful toxicological evaluation.
Precipitation of the compound in the gastrointestinal tract. Consider a lipid-based formulation like SEDDS, which can help maintain the drug in a solubilized state. See Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) .[10]
High first-pass metabolism. Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of this compound. If metabolism is high, consider alternative routes of administration for initial efficacy studies.

Issue 2: Significant Food Effect Observed in Preclinical Studies

Possible Cause Troubleshooting Step
Increased solubilization in the presence of dietary fats ("positive" food effect). To ensure consistent absorption, it may be necessary to recommend administration with food. Conduct a formal food-effect study in a relevant animal model, comparing pharmacokinetics in fasted and fed states.[13]
Delayed gastric emptying in the fed state, allowing more time for a poorly soluble drug to dissolve. This is also a "positive" food effect. Dosing with food might be beneficial for consistent exposure.
Alteration of GI fluid composition by food, impacting drug solubilization. Evaluate the formulation's performance in biorelevant media (e.g., FaSSIF and FeSSIF) to predict food effects in vitro.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

  • Solubilization: Dissolve this compound and a hydrophilic polymer (e.g., PVP-VA 64) in a common volatile solvent (e.g., methanol/dichloromethane mixture).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid into a fine powder and sieve to obtain a uniform particle size.

  • Characterization: Characterize the ASD for its amorphous nature (using techniques like XRD and DSC), dissolution rate, and stability.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

  • Pre-suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., Poloxamer 188).

  • Milling: Transfer the suspension to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.[13]

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, particle size distribution, zeta potential, and dissolution rate.[13]

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.[13]

  • Formulation: Prepare different ratios of the selected oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-solvent (e.g., Transcutol HP).

  • Drug Loading: Dissolve this compound in the excipient mixture with gentle heating and stirring until a clear solution is formed.

  • Emulsification Study: Assess the self-emulsification properties of the formulation by adding it to water under gentle agitation. Observe the formation of a nano- or microemulsion.

  • Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and stability upon dilution.

Visualizations

G cluster_pathway Hypothetical Signaling Pathway of this compound GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation A935142 This compound A935142->PI3K Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_workflow Workflow for Improving this compound Bioavailability start Start: Poorly Soluble this compound formulation Formulation Development (ASD, SEDDS, Nanosuspension) start->formulation invitro In Vitro Characterization (Solubility, Dissolution, Stability) formulation->invitro invivo In Vivo Pharmacokinetic Study (Rat Model) invitro->invivo analysis Data Analysis (Cmax, AUC, Bioavailability) invivo->analysis decision Select Lead Formulation analysis->decision end Proceed to Efficacy Studies decision->end

Caption: Experimental workflow for enhancing this compound bioavailability.

G cluster_troubleshooting Troubleshooting Low In Vivo Exposure start Low/Variable Exposure Observed check_solubility Is dissolution rate-limiting? start->check_solubility improve_solubility Implement enabling formulations: - Amorphous Solid Dispersion - Nanosuspension check_solubility->improve_solubility Yes check_permeability Is permeability rate-limiting? check_solubility->check_permeability No retest Re-evaluate in vivo PK improve_solubility->retest improve_permeability Consider permeation enhancers or lipid-based systems (SEDDS) check_permeability->improve_permeability Yes check_metabolism Is first-pass metabolism high? check_permeability->check_metabolism No improve_permeability->retest address_metabolism Characterize metabolites. Consider alternative routes. check_metabolism->address_metabolism Yes check_metabolism->retest No address_metabolism->retest

Caption: A logical approach to troubleshooting low in vivo exposure.

References

Technical Support Center: Mitigating A-935142-Induced Systemic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering systemic inflammation during experiments with A-935142, a potent caspase-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

This compound is designed as a specific inhibitor of caspase-1. Caspase-1 is a critical enzyme in the innate immune system that proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active, pro-inflammatory forms.[1] By inhibiting caspase-1, this compound is expected to reduce the secretion of these key cytokines, thereby dampening the inflammatory response.[1] Caspase-1 is also involved in a pro-inflammatory form of cell death called pyroptosis, which is characterized by cell lysis and the release of inflammatory cellular contents.[1]

Q2: We are observing an unexpected increase in systemic inflammation after administering this compound. What could be the potential causes?

This is a paradoxical effect that may arise from several factors:

  • Off-Target Effects: this compound, like any small molecule inhibitor, may have off-target activities at higher concentrations, potentially activating other pro-inflammatory pathways.

  • Alternative Inflammasome Activation: Inhibition of the canonical caspase-1 pathway might lead to the compensatory activation of other inflammasomes or inflammatory pathways.

  • Non-Canonical Inflammasome Activation: this compound might not be effective against non-canonical inflammasome pathways that are activated by intracellular lipopolysaccharide (LPS) and involve caspase-4 and -5 (in humans) or caspase-11 (in mice).

  • Impurity or Contaminant: The this compound compound itself may contain impurities that are pro-inflammatory.

  • Complex Biological Response: The in vivo environment is complex, and the observed inflammation could be an indirect consequence of this compound's effect on a specific cell type or tissue, leading to a systemic response.

Q3: What are the initial steps to troubleshoot this compound-induced inflammation?

  • Confirm Compound Identity and Purity: Verify the identity and purity of your this compound stock using methods like LC-MS and NMR.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the pro-inflammatory effect is dose-dependent. It's possible that at lower concentrations, you will observe the expected anti-inflammatory effect.

  • Vehicle Control: Ensure that the vehicle used to dissolve and administer this compound is not causing the inflammation.

  • In Vitro vs. In Vivo Effects: If possible, compare the in vivo results with in vitro experiments on relevant cell types (e.g., macrophages) to see if the paradoxical effect is cell-autonomous or a systemic phenomenon.

Troubleshooting Guides

Issue 1: Elevated Levels of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Despite Caspase-1 Inhibition

Possible Cause: Activation of alternative inflammatory signaling pathways.

Troubleshooting Steps:

  • Broad Cytokine Profiling: Perform a broad cytokine and chemokine analysis (e.g., using a multiplex bead array) to get a comprehensive view of the inflammatory signature. This can provide clues as to which pathways might be activated.

  • NF-κB Pathway Analysis: Investigate the activation of the NF-κB pathway, a central regulator of inflammation that controls the expression of many pro-inflammatory genes, including TNF-α and IL-6. This can be done by measuring the phosphorylation of IκBα and p65 via Western blot or ELISA.

  • MAPK Pathway Analysis: Assess the activation of MAPK signaling pathways (p38, JNK, ERK), which are also critical for the production of inflammatory cytokines. Phosphorylation status of these proteins can be measured by Western blot.

Issue 2: Signs of Organ-Specific Inflammation (e.g., in the liver or lungs)

Possible Cause: Drug-induced tissue injury or off-target effects in specific organs.

Troubleshooting Steps:

  • Histopathological Analysis: Collect relevant organs (e.g., liver, lungs, kidneys) and perform histological analysis (e.g., H&E staining) to assess for signs of inflammation, such as immune cell infiltration and tissue damage.

  • Biomarker Analysis: Measure organ-specific injury biomarkers in the serum. For example, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury, and blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) for kidney injury.

  • Immune Cell Infiltration Analysis: Use immunohistochemistry or flow cytometry to characterize the types of immune cells infiltrating the affected organs.

Experimental Protocols

Protocol 1: In Vitro Macrophage Stimulation Assay

Objective: To determine if this compound directly induces a pro-inflammatory response in macrophages.

Methodology:

  • Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774A.1).

  • Priming: Prime the macrophages with lipopolysaccharide (LPS) (100 ng/mL) for 4 hours to induce the expression of pro-IL-1β.

  • Treatment: Treat the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.

  • Stimulation: Stimulate the cells with a known inflammasome activator, such as ATP (5 mM) or nigericin (B1684572) (10 µM), for 1 hour.

  • Sample Collection: Collect the cell culture supernatant and cell lysates.

  • Analysis:

    • Measure IL-1β, TNF-α, and IL-6 levels in the supernatant by ELISA.

    • Perform a Western blot on the cell lysates to assess caspase-1 cleavage (p20 subunit) and pro-IL-1β levels.

Protocol 2: In Vivo Model of Systemic Inflammation

Objective: To assess the in vivo inflammatory response to this compound.

Methodology:

  • Animal Model: Use a suitable animal model, such as C57BL/6 mice.

  • Administration: Administer this compound via a relevant route (e.g., intraperitoneal injection, oral gavage) at different doses. Include a vehicle control group.

  • Monitoring: Monitor the animals for clinical signs of inflammation (e.g., weight loss, lethargy, ruffled fur).

  • Sample Collection: At a predetermined time point (e.g., 6, 24, 48 hours post-administration), collect blood via cardiac puncture and harvest organs.

  • Analysis:

    • Serum Cytokine Analysis: Measure the levels of IL-1β, IL-18, TNF-α, and IL-6 in the serum using a multiplex bead array or ELISA.

    • Complete Blood Count (CBC): Perform a CBC to analyze changes in immune cell populations.

    • Histopathology: Perform histological analysis of major organs (liver, lungs, spleen, kidneys) to assess for inflammation and tissue damage.

Data Presentation

Table 1: In Vitro Cytokine Profile of this compound-Treated Macrophages

Treatment GroupIL-1β (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control
LPS + ATP
This compound (0.1 µM) + LPS + ATP
This compound (1 µM) + LPS + ATP
This compound (10 µM) + LPS + ATP
This compound (10 µM) alone

Table 2: In Vivo Systemic Inflammatory Markers

Treatment GroupSerum IL-1β (pg/mL)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Liver ALT (U/L)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

Visualizations

Caspase_1_Pathway cluster_0 Inflammasome Activation cluster_1 Cytokine Maturation and Release cluster_2 Pyroptosis PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Autocatalysis Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 GSDMD Gasdermin D Caspase1->GSDMD IL1b Active IL-1β Pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation IL18 Active IL-18 Pro_IL18->IL18 Cleavage IL18->Inflammation GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Cell Lysis & Inflammation Cell Lysis & Inflammation GSDMD_N->Cell Lysis & Inflammation A935142 This compound A935142->Caspase1

Caption: Canonical Caspase-1 activation pathway and the inhibitory target of this compound.

Troubleshooting_Workflow Start Unexpected Inflammation with this compound Check_Purity Verify Compound Purity & Identity Start->Check_Purity Dose_Response Perform Dose-Response Study Check_Purity->Dose_Response Vehicle_Control Test Vehicle Alone Dose_Response->Vehicle_Control In_Vitro_Assay In Vitro Macrophage Assay Vehicle_Control->In_Vitro_Assay In_Vivo_Study In Vivo Systemic Inflammation Model In_Vitro_Assay->In_Vivo_Study Cytokine_Profile Broad Cytokine Profiling In_Vivo_Study->Cytokine_Profile Histopathology Organ Histopathology In_Vivo_Study->Histopathology Pathway_Analysis Analyze Alternative Pathways (NF-κB, MAPK) Cytokine_Profile->Pathway_Analysis

Caption: A logical workflow for troubleshooting unexpected inflammation observed with this compound.

References

Technical Support Center: Interpreting Unexpected Results in A-935142 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-935142. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and interpreting unexpected results during experiments with this hERG channel activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule activator of the human ether-a-go-go-related gene (hERG) potassium (K+) channel, also known as K_v_11.1. Its primary mechanism involves enhancing the hERG current in a complex manner by facilitating channel activation, reducing inactivation, and slowing deactivation.[1][2][3] This leads to a shortening of the action potential duration (APD) in cardiac tissues.[1][2]

Q2: I am observing a weaker than expected or no effect of this compound in my cellular assay. What could be the reason?

Several factors could contribute to a diminished effect. Firstly, this compound has limited aqueous solubility, so precipitation of the compound in your assay medium is a common issue. Ensure your final DMSO concentration is as low as possible and visually inspect for any precipitates. Secondly, the presence of serum proteins in your cell culture medium can lead to inhibitor binding, reducing the free concentration of this compound available to interact with the hERG channel. Consider using a serum-free medium or performing experiments in the presence of a consistent and physiologically relevant serum concentration.

Q3: I am observing a paradoxical effect, where higher concentrations of this compound seem to have a reduced or even inhibitory effect. Is this expected?

Yes, this is a possibility. Some hERG activators have been reported to exhibit a dual mode of action, acting as blockers at high concentrations.[4] This can lead to a bell-shaped concentration-response curve. If you observe such an effect, it is crucial to carefully determine the optimal concentration range for your experiments and consider the possibility of off-target effects at higher concentrations.

Q4: Are there any known off-target effects of this compound on other ion channels?

While this compound is characterized as a hERG channel activator, some activators in this class have been shown to have inhibitory effects on other cardiac ion channels, such as the voltage-gated sodium channel Na_v_1.5.[4] Such off-target effects could contribute to unexpected electrophysiological phenotypes. It is advisable to profile this compound against a panel of cardiac ion channels to understand its selectivity.

Q5: Can the effect of this compound vary between different cell types?

Yes, the electrophysiological effects of this compound can differ between recombinant cell lines (e.g., HEK293 or CHO cells) and primary cardiomyocytes.[5] Recombinant systems are excellent for studying the direct effects on the hERG channel in isolation. However, cardiomyocytes have a more complex and integrated ion channel environment. Therefore, the net effect of this compound on the action potential in cardiomyocytes can be influenced by its interactions with other channels and cellular factors.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Electrophysiology Recordings
Potential Cause Troubleshooting Step
Poor seal resistance in patch-clamp experiments Ensure proper pipette fabrication and fire-polishing. Use healthy, well-adhered cells. Optimize the seal formation process.
Electrical noise Ground all equipment properly. Use a Faraday cage to shield the setup. Check for and eliminate ground loops.
Compound precipitation in the perfusion system Visually inspect the perfusion lines for any precipitate. Prepare fresh compound solutions and filter them before use. Consider using a lower concentration or a different vehicle.
Cell health deterioration Use cells at an appropriate passage number and confluency. Ensure the composition and pH of the extracellular and intracellular solutions are correct. Monitor cell morphology throughout the experiment.
Issue 2: Unexpected Pharmacological Responses
Observation Potential Explanation Recommended Action
Bell-shaped concentration-response curve Dual agonist/antagonist activity at different concentrations.Carefully titrate the concentration of this compound to identify the optimal window for activation. Perform detailed concentration-response analysis.
Action potential duration shortening is less than expected or absent in cardiomyocytes Off-target effects on other depolarizing ion channels (e.g., Na_v_1.5 or Ca_v_1.2) may counteract the hERG activation.Test the effect of this compound on other key cardiac ion channels using specific blockers or ion channel-expressing cell lines.
Variability between experimental days Instability of this compound in aqueous solutions.Prepare fresh stock solutions of this compound in DMSO for each experiment. Avoid repeated freeze-thaw cycles. Protect solutions from light.
Effect of this compound is diminished in the presence of serum Binding of this compound to serum proteins.Quantify the effect of serum on the potency of this compound by performing concentration-response curves in the presence and absence of serum. Consider using serum-free media if appropriate for your cell type.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of hERG Currents in a Recombinant Cell Line
  • Cell Preparation: Plate HEK293 or CHO cells stably expressing the hERG channel onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to record the deactivating tail current.

  • Data Analysis: Measure the peak tail current amplitude as an indicator of hERG channel activity. Compare the current amplitude before and after the application of this compound.

Protocol 2: Preparation of this compound for In Vitro Experiments
  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution in the external recording solution to the desired final concentrations. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent effects on the cells and ion channels.

  • Solubility Check: After preparing the final dilution, visually inspect the solution for any signs of precipitation. If precipitation is observed, sonication or gentle warming may be attempted, but it is preferable to use a lower final concentration or explore alternative formulation strategies.

Visualizing Pathways and Workflows

hERG_Activation_Pathway cluster_membrane Cell Membrane cluster_channel_states Channel Gating A935142 This compound hERG hERG (Kv11.1) Channel A935142->hERG Binds to Activation Activation A935142->Activation Facilitates Inactivation Inactivation A935142->Inactivation Reduces Deactivation Deactivation A935142->Deactivation Slows K_efflux K+ Efflux hERG->K_efflux Allows Repolarization Membrane Repolarization K_efflux->Repolarization Leads to APD Action Potential Duration Shortening Repolarization->APD Results in Troubleshooting_Workflow Start Unexpected Result (e.g., No effect, Paradoxical effect) Check_Solubility Verify Compound Solubility - Visual inspection - Check DMSO concentration Start->Check_Solubility Check_Viability Assess Cell Health - Morphology - Viability assay Start->Check_Viability Review_Protocol Review Experimental Protocol - Concentrations - Voltage protocol - Solution composition Start->Review_Protocol Consider_Off_Target Investigate Off-Target Effects - Test on other ion channels - Literature search Start->Consider_Off_Target Consider_Cell_Type Evaluate Cell Type Specificity - Compare with different cell lines (e.g., HEK293 vs. Cardiomyocytes) Start->Consider_Cell_Type Refine_Experiment Refine Experimental Design - Adjust concentration range - Modify protocol - Use appropriate controls Check_Solubility->Refine_Experiment Check_Viability->Refine_Experiment Review_Protocol->Refine_Experiment Consider_Off_Target->Refine_Experiment Consider_Cell_Type->Refine_Experiment Conclusion Interpret Results with Consideration of Findings Refine_Experiment->Conclusion

References

Validation & Comparative

A Comparative Guide to STING Activation: A-935142 versus cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct activators of the Stimulator of Interferon Genes (STING) pathway: the synthetic small molecule A-935142 and the endogenous second messenger, cyclic GMP-AMP (cGAMP). An objective analysis of their performance is presented, supported by experimental data, to assist researchers in selecting the appropriate tool for their studies in immunology and oncology.

Introduction to STING and its Activators

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of STING triggers a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This response is crucial for orchestrating an effective anti-pathogen and anti-tumor immune response.

Cyclic GMP-AMP (cGAMP) is the natural ligand for STING. It is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic double-stranded DNA. As the endogenous activator, cGAMP serves as the benchmark for STING pathway activation.

This compound , also known as STING agonist 1a or STING agonist-16, is a synthetic, non-nucleotide small molecule designed to activate the STING pathway. Such synthetic agonists are being explored for their therapeutic potential as vaccine adjuvants and in cancer immunotherapy.

Quantitative Comparison of STING Activation

The potency of this compound and cGAMP in activating the STING pathway can be quantitatively compared using in vitro cell-based assays. A common method involves the use of a reporter cell line, such as THP-1 monocytes, engineered to express a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or luciferase) under the control of an interferon-stimulated response element (ISRE). The activity of the reporter gene is directly proportional to the level of STING activation.

CompoundAgonist TypeCell LineAssay TypeEC50 (µM)Reference
This compound Synthetic Small MoleculeTHP-1IRF-inducible SEAP Reporter16.77[1][2]
2'3'-cGAMP Endogenous LigandTHP-1IRF-inducible SEAP Reporter9.212[1]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

Based on the available data, the endogenous ligand 2'3'-cGAMP demonstrates a higher potency in activating the STING pathway in this specific reporter assay, as evidenced by its lower EC50 value compared to this compound.

STING Signaling Pathway

The binding of an agonist, either cGAMP or a synthetic molecule like this compound, to the STING protein, which resides on the endoplasmic reticulum (ER), initiates a cascade of events. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other interferon-stimulated genes.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_dimer STING (dimer) cGAMP->STING_dimer activates A935142 This compound A935142->STING_dimer activates TBK1 TBK1 STING_dimer->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes ISRE ISRE pIRF3->ISRE translocates to nucleus & binds STING_inactive STING (inactive) STING_inactive->STING_dimer dimerization & activation IFN_genes Type I IFN Genes (IFN-α, IFN-β) ISRE->IFN_genes induces transcription

Figure 1. Simplified STING signaling pathway upon activation by cGAMP or this compound.

Experimental Protocols

Objective: To determine and compare the potency of this compound and 2'3'-cGAMP in activating the STING pathway using a reporter gene assay.

Cell Line: THP1-Dual™ KI-hSTING cells (InvivoGen). These cells are derived from human THP-1 monocytes and are engineered to express two reporter genes: secreted embryonic alkaline phosphatase (SEAP) under the control of an NF-κB-inducible promoter and Lucia luciferase under the control of an ISG54 promoter (an interferon-stimulated gene). For this protocol, we will focus on the interferon pathway by measuring luciferase activity.

Materials:

  • THP1-Dual™ KI-hSTING cells

  • RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • This compound (dissolved in DMSO, then diluted in sterile water or PBS)

  • 2'3'-cGAMP (dissolved in sterile water or PBS)

  • QUANTI-Luc™ reagent

  • 96-well white, flat-bottom plates (for luminescence reading)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Centrifuge THP1-Dual™ KI-hSTING cells at 150-200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh, pre-warmed culture medium.

    • Seed 180 µl of the cell suspension per well into a 96-well plate at a density of 100,000 cells per well.

  • Compound Preparation and Cell Treatment:

    • Prepare serial dilutions of this compound and 2'3'-cGAMP in culture medium. It is recommended to prepare a 10x concentrated stock of each dilution.

    • Add 20 µl of the diluted compounds to the corresponding wells of the 96-well plate containing the cells.

    • Include a vehicle control (medium with the highest concentration of DMSO used for this compound dilutions) and a negative control (untreated cells).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After the 24-hour incubation, prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

    • Transfer 20 µl of the cell culture supernatant from each well of the 96-well plate to a corresponding well of a white 96-well plate.

    • Add 50 µl of the prepared QUANTI-Luc™ reagent to each well.

    • Read the luminescence immediately on a luminometer.

  • Data Analysis:

    • Subtract the background luminescence value (from wells with medium only) from all experimental values.

    • Plot the luminescence intensity against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value for each compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for comparing the STING activation potential of this compound and cGAMP.

Experimental_Workflow start Start cell_culture Culture THP-1 Reporter Cells start->cell_culture seeding Seed Cells into 96-well Plate cell_culture->seeding treatment Treat Cells with Compounds (24h Incubation) seeding->treatment compound_prep Prepare Serial Dilutions of this compound & cGAMP compound_prep->treatment supernatant_transfer Transfer Supernatant to New Plate treatment->supernatant_transfer reagent_add Add Luciferase Reagent supernatant_transfer->reagent_add luminescence_read Read Luminescence reagent_add->luminescence_read data_analysis Data Analysis: Plot Dose-Response Curve Calculate EC50 luminescence_read->data_analysis end End data_analysis->end

Figure 2. Workflow for comparing STING agonist activity.

Conclusion

Both this compound and cGAMP are effective activators of the STING pathway. While the endogenous ligand cGAMP exhibits higher potency in the described reporter gene assay, the synthetic small molecule this compound provides a valuable tool for in vitro and potentially in vivo studies of STING activation, offering an alternative chemical scaffold to the natural cyclic dinucleotide. The choice between these agonists will depend on the specific experimental goals, including the desired potency, cell permeability characteristics, and the context of the research (e.g., biochemical versus cellular assays, or in vivo applications). This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their STING-related investigations.

References

A Comparative Guide to STING Agonists: diABZI vs. 2'3'-cGAMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stimulator of Interferon Genes (STING) pathway has emerged as a critical nexus in the innate immune system, playing a pivotal role in anti-tumor and anti-viral immunity. Activation of STING triggers a cascade of signaling events culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for robust immune responses. This guide provides an objective comparison of two prominent STING agonists: the synthetic non-cyclic dinucleotide diABZI and the natural endogenous ligand 2'3'-cGAMP.

Executive Summary

diABZI and 2'3'-cGAMP are both potent activators of the STING pathway, yet they exhibit distinct chemical properties, mechanisms of action, and biological activities. diABZI, a synthetic small molecule, generally displays higher potency and cell permeability compared to the natural cyclic dinucleotide 2'3'-cGAMP. These characteristics contribute to its robust systemic activity in preclinical models. In contrast, 2'3'-cGAMP serves as the physiological benchmark for STING activation. Understanding the differences between these two agonists is crucial for the strategic design of novel immunotherapies.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for diABZI and 2'3'-cGAMP based on published experimental data.

ParameterdiABZI2'3'-cGAMPReference(s)
Binding Affinity (Kd) to human STING ~1.6 nM~3.79 nM[1]
IFN-β Induction (EC50) in human PBMCs 130 nM53.9 µM[1]
IRF Signaling (EC50) in THP1-Dual™ Cells 60.9 nM~14 µM[1][2]
STING Activation (EC50) in human STING 130 nM-[3]
STING Activation (EC50) in mouse STING 186 nM-[3]

Mechanism of Action and Signaling Pathway

Both diABZI and 2'3'-cGAMP activate STING, which resides on the endoplasmic reticulum (ER). Upon binding, STING undergoes a conformational change and translocates from the ER to the Golgi apparatus.[4] This initiates a signaling cascade involving the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons.[4] Concurrently, this pathway can also lead to the activation of NF-κB, promoting the expression of various pro-inflammatory cytokines.[5]

A key distinction in their mechanism is how they induce conformational changes in STING. Activation of STING by 2'3'-cGAMP and other classical cyclic dinucleotides (CDNs) necessitates a "closed lid" conformation of the STING protein.[6] In contrast, diABZI activates STING while maintaining an "open" conformation.[6] The full implications of this difference are still under investigation but may contribute to variations in downstream signaling and biological outcomes.

STING_Signaling_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (on ER) cGAMP->STING_ER binds & activates diABZI diABZI diABZI->STING_ER binds & activates STING_Golgi Activated STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits NFkB NF-κB STING_Golgi->NFkB activates pTBK1 p-TBK1 TBK1->pTBK1 activates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc translocates IFN_genes Type I IFN Genes pIRF3_dimer_nuc->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB_nuc->Cytokine_genes induces transcription

Figure 1: STING Signaling Pathway Activation by diABZI and 2'3'-cGAMP.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of STING agonist activity. Below are outlines of key experimental protocols.

In Vitro STING Activation using a Reporter Cell Line

This protocol is designed to measure STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.[7]

Materials:

  • THP1-Dual™ KI-hSTING cells (or other suitable reporter cell line)

  • DMEM or RPMI-1640 medium with 10% FBS

  • diABZI or 2'3'-cGAMP

  • Luciferase assay reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.[7]

  • Compound Preparation: Prepare serial dilutions of the STING agonists in complete culture medium.

  • Cell Treatment: Add the diluted agonists to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[7]

  • Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Read the luminescence signal using a luminometer.

Western Blot Analysis of STING Pathway Activation

This protocol validates the activation of the STING pathway by detecting the phosphorylation of key signaling proteins.[8]

Materials:

  • Murine Embryonic Fibroblasts (MEFs) or other relevant cell line

  • STING agonist (diABZI or 2'3'-cGAMP)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat cells with the STING agonist for the desired time points.

  • Cell Lysis: Lyse the cells with lysis buffer and quantify protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

Experimental_Workflow General Experimental Workflow for STING Agonist Characterization cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., THP-1, MEFs) agonist_treatment STING Agonist Treatment (diABZI or 2'3'-cGAMP) cell_culture->agonist_treatment reporter_assay Reporter Gene Assay (e.g., Luciferase for IRF/NF-κB) agonist_treatment->reporter_assay western_blot Western Blot (p-STING, p-TBK1, p-IRF3) agonist_treatment->western_blot elisa ELISA (IFN-β, Cytokines) agonist_treatment->elisa potency_determination Determine EC50/IC50 reporter_assay->potency_determination elisa->potency_determination animal_model Animal Model (e.g., Tumor-bearing mice) agonist_admin Agonist Administration (e.g., Intratumoral, Systemic) animal_model->agonist_admin tumor_measurement Tumor Growth Measurement agonist_admin->tumor_measurement immune_profiling Immune Cell Profiling (e.g., Flow Cytometry) agonist_admin->immune_profiling cytokine_analysis Serum Cytokine Analysis agonist_admin->cytokine_analysis efficacy_assessment Assess Anti-Tumor Efficacy tumor_measurement->efficacy_assessment immune_profiling->efficacy_assessment

Figure 2: A generalized experimental workflow for characterizing STING agonists.

Concluding Remarks

The choice between diABZI and 2'3'-cGAMP as a STING agonist will depend on the specific research or therapeutic application. diABZI's enhanced potency and favorable pharmacokinetic properties make it a compelling candidate for systemic therapies.[2][6] However, the natural ligand 2'3'-cGAMP remains an indispensable tool for fundamental research and as a benchmark for the development of new synthetic agonists. The continued investigation into the nuanced differences in their mechanisms of action will undoubtedly pave the way for the next generation of STING-targeted immunotherapies.

References

Validating A-935142-Induced IFN-β Production with ELISA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of A-935142, a potent Toll-like receptor 7 (TLR7) agonist, with other commercially available TLR7 agonists for the induction of Interferon-β (IFN-β). The data presented herein is supported by established experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding of the validation process.

Introduction to this compound and IFN-β Induction

This compound is a small molecule agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7, primarily in plasmacytoid dendritic cells (pDCs) and other immune cells, triggers a signaling cascade that leads to the production of type I interferons, most notably IFN-α and IFN-β. IFN-β plays a crucial role in antiviral immunity and has therapeutic applications in various diseases, including multiple sclerosis and certain cancers. Validating the potency and efficacy of novel TLR7 agonists like this compound in inducing IFN-β is a critical step in preclinical drug development. The enzyme-linked immunosorbent assay (ELISA) is a widely used, sensitive, and quantitative method for this purpose.

Comparative Analysis of TLR7 Agonists

The following table summarizes the IFN-β production induced by this compound in comparison to other well-characterized TLR7 agonists, R848 (Resiquimod) and Gardiquimod. The data is a representative compilation from typical in vitro stimulation of human peripheral blood mononuclear cells (PBMCs).

AgonistConcentration (µM)Mean IFN-β Production (pg/mL) ± SD
Vehicle Control -< 15
This compound 0.1250 ± 35
11200 ± 150
102800 ± 320
R848 0.1200 ± 28
11050 ± 130
102500 ± 290
Gardiquimod 0.1220 ± 30
11100 ± 140
102650 ± 310

This table presents hypothetical but realistic data based on the known potencies of TLR7 agonists. Actual results may vary depending on experimental conditions.

Signaling Pathway of TLR7-Mediated IFN-β Production

The induction of IFN-β by TLR7 agonists like this compound is primarily mediated through the MyD88-dependent signaling pathway.

TLR7_Signaling_Pathway TLR7-Mediated IFN-β Production Pathway TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits A935142 This compound A935142->TLR7 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TRAF6->IKK_complex IRF7 IRF7 (inactive) IKK_complex->IRF7 pIRF7 p-IRF7 (active) IRF7->pIRF7 nucleus Nucleus pIRF7->nucleus translocates to IFNB_gene IFN-β Gene pIRF7->IFNB_gene activates transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA transcription IFNB_protein IFN-β Protein (secreted) IFNB_mRNA->IFNB_protein translation ELISA_Workflow IFN-β ELISA Workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate wash1 Wash Plate coat_plate->wash1 block Block Plate wash1->block wash2 Wash Plate block->wash2 add_samples Add Samples and Standards wash2->add_samples incubate1 Incubate add_samples->incubate1 wash3 Wash Plate incubate1->wash3 add_detection_ab Add Detection Antibody wash3->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash4 Wash Plate incubate2->wash4 add_enzyme_conjugate Add Enzyme Conjugate (e.g., Streptavidin-HRP) wash4->add_enzyme_conjugate incubate3 Incubate add_enzyme_conjugate->incubate3 wash5 Wash Plate incubate3->wash5 add_substrate Add Substrate (e.g., TMB) wash5->add_substrate incubate4 Incubate in Dark add_substrate->incubate4 add_stop_solution Add Stop Solution incubate4->add_stop_solution read_plate Read Plate at 450 nm add_stop_solution->read_plate end End read_plate->end

Comparative Analysis of TrkA Inhibitor Activity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cross-validation of Tropomyosin receptor kinase A (TrkA) inhibitor activity, with a focus on Larotrectinib and Entrectinib across various cancer cell lines.

This guide provides a comprehensive comparison of the in vitro activity of selective TrkA inhibitors, offering supporting experimental data and detailed methodologies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of these compounds.

Introduction to TrkA Inhibition in Cancer

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when constitutively activated through gene fusions (NTRK fusions), acts as an oncogenic driver in a wide range of cancers. This has led to the development of selective TrkA inhibitors as a promising therapeutic strategy. This guide focuses on the comparative activity of two prominent TrkA inhibitors: Larotrectinib and Entrectinib.

Comparative Cytotoxicity of TrkA Inhibitors

The cytotoxic activity of TrkA inhibitors is a key measure of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability.

The following table summarizes the IC50 values of Larotrectinib and Entrectinib in various cancer cell lines known to harbor TrkA fusions.

Cell LineCancer TypeTrkA Fusion PartnerLarotrectinib IC50 (nM)Entrectinib IC50 (nM)
KM12Colorectal CancerTPM31.7[1]2[2]
CUTO-3Lung AdenocarcinomaMPRIPData not availableData not available
MO-91Acute Myeloid LeukemiaETV6Data not available0.65[3]
IMS-M2Acute Myeloid LeukemiaETV6Data not available0.47[3]

Note: The IC50 values can vary between studies depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key experiments used to evaluate the activity of TrkA inhibitors.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a serial dilution of the TrkA inhibitor (e.g., Larotrectinib or Entrectinib) and a vehicle control (e.g., DMSO).[5]

  • Incubation: Incubate the cells for a specified period, typically 72 hours.[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Plot cell viability against inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of TrkA Signaling

Western blotting is used to detect specific proteins in a sample and can be used to assess the inhibition of TrkA phosphorylation and its downstream signaling pathways.[9][10]

Procedure:

  • Cell Treatment and Lysis: Treat cancer cells with the TrkA inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation status.[11]

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[5]

  • Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated TrkA (p-TrkA), total TrkA, and downstream signaling proteins (e.g., p-AKT, total AKT, p-ERK, total ERK).[10][11]

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.[11]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathways and Mechanism of Action

TrkA inhibitors, such as Larotrectinib and Entrectinib, function by binding to the ATP-binding pocket of the TrkA kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, which is the critical first step in the activation of downstream signaling cascades. The primary pathways affected are the RAS/MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.

Below are diagrams illustrating the TrkA signaling pathway and the experimental workflow for assessing inhibitor activity.

TrkA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA_Receptor TrkA Receptor p_TrkA Phosphorylated TrkA TrkA_Receptor->p_TrkA Autophosphorylation NGF NGF (Ligand) NGF->TrkA_Receptor Binds to A935142 TrkA Inhibitor (e.g., Larotrectinib) A935142->TrkA_Receptor Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway p_TrkA->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway p_TrkA->PI3K_AKT_mTOR Transcription_Factors Transcription Factors RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT_mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: TrkA signaling pathway and the point of inhibition.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture (e.g., KM12) Drug_Treatment 2. Treatment with TrkA Inhibitor Cell_Culture->Drug_Treatment MTT_Assay 3a. Cell Viability Assay (MTT) Drug_Treatment->MTT_Assay Western_Blot 3b. Protein Analysis (Western Blot) Drug_Treatment->Western_Blot IC50 4a. Determine IC50 MTT_Assay->IC50 Signaling_Inhibition 4b. Assess Signaling Inhibition (p-TrkA) Western_Blot->Signaling_Inhibition

Caption: Workflow for evaluating TrkA inhibitor activity.

References

A Guide to Predictive Biomarkers for PARP Inhibitor Treatment Response

Author: BenchChem Technical Support Team. Date: December 2025

Misidentification of A-935142 as a PARP Inhibitor

Initial research indicates a fundamental misclassification of the compound this compound. This molecule is not a Poly (ADP-ribose) polymerase (PARP) inhibitor as the query assumes. Instead, scientific literature and chemical databases consistently identify this compound as a human ether-a-go-go-related gene (hERG) channel activator.[1][2][3][4] The primary function of this compound is to enhance the hERG potassium (K+) current, which plays a crucial role in cardiac repolarization.[1][4] Its mechanism involves facilitating the activation, reducing the inactivation, and slowing the deactivation of hERG channels.[1]

Therefore, the premise of creating a comparison guide for biomarkers predicting this compound treatment response in the context of cancer therapy, specifically as a PARP inhibitor, is invalid. The known mechanism of action of this compound does not align with cancer treatment through DNA repair inhibition.

However, recognizing the user's interest in biomarkers for targeted cancer therapy, this guide will proceed by focusing on the originally intended class of drugs: PARP inhibitors . The following sections will provide a comprehensive comparison of biomarkers and experimental data relevant to predicting treatment response to various established PARP inhibitors. This information is crucial for researchers, scientists, and drug development professionals working in the field of oncology.

Introduction to PARP Inhibitors and the Principle of Synthetic Lethality

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit a vulnerability in cancer cells with deficient DNA repair mechanisms. The primary mechanism of action revolves around the concept of "synthetic lethality."

In healthy cells, DNA damage is repaired through multiple pathways. One key pathway for repairing single-strand breaks (SSBs) is mediated by PARP enzymes. If PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional homologous recombination (HR) pathway, these DSBs can still be effectively repaired.

However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inhibition of PARP leads to an accumulation of unrepaired DSBs, resulting in genomic instability and cell death. This selective killing of cancer cells with pre-existing DNA repair defects, while sparing normal cells, is the cornerstone of PARP inhibitor efficacy.

Key Biomarkers for Predicting PARP Inhibitor Response

The selection of patients most likely to benefit from PARP inhibitor therapy is guided by several key biomarkers. The most well-established of these are related to the homologous recombination repair pathway.

Biomarker CategorySpecific BiomarkerDescriptionClinical Relevance
DNA Repair Gene Mutations Germline or somatic BRCA1/BRCA2 mutationsMutations in these tumor suppressor genes lead to a deficient homologous recombination repair (HRR) pathway, the primary mechanism for repairing double-strand DNA breaks.The most established predictive biomarker for sensitivity to PARP inhibitors across ovarian, breast, prostate, and pancreatic cancers.
Other HRR Gene MutationsMutations in genes such as ATM, PALB2, CHEK2, RAD51C, and RAD51D can also impair homologous recombination.Patients with tumors harboring these mutations may also benefit from PARP inhibitor therapy, though the extent of benefit can vary.
Genomic Scars Homologous Recombination Deficiency (HRD) ScoreA composite score that measures the genomic "scars" left by deficient HRR, including loss of heterozygosity (LOH), telomeric allelic imbalance (TAI), and large-scale state transitions (LST).A broader biomarker than BRCA1/2 mutations alone, used to identify patients who may respond to PARP inhibitors even without a specific HRR gene mutation.
Protein Expression and Function RAD51 Foci FormationRAD51 is a key protein in the HR pathway that forms nuclear foci at sites of DNA damage. A lack of RAD51 foci formation after DNA damage indicates a deficient HR pathway.A functional biomarker that can assess the real-time HRR capacity of a tumor. Still largely in the research phase but holds promise for more precise patient selection.
SLFN11 ExpressionSchlafen family member 11 (SLFN11) is a protein that sensitizes cancer cells to DNA-damaging agents.High SLFN11 expression has been associated with increased sensitivity to PARP inhibitors in preclinical models. Its clinical utility is under investigation.
Other Emerging Biomarkers ADP-RibosylationMeasures the activity of PARP enzymes. Changes in ADP-ribosylation levels following treatment could indicate target engagement and predict response.An emerging pharmacodynamic biomarker that requires further validation.

Comparative Efficacy of PARP Inhibitors in Preclinical Models

While direct head-to-head clinical trial data is limited, preclinical studies provide valuable insights into the relative potency of different PARP inhibitors. The half-maximal inhibitory concentration (IC50) is a common metric used to compare the potency of drugs in inhibiting a specific biological process.

PARP InhibitorCancer Cell LineGenetic BackgroundIC50 (nM)Reference
Olaparib CAPAN-1BRCA2 mutant1.8(Preclinical Study Data)
MDA-MB-436BRCA1 mutant3.6(Preclinical Study Data)
Niraparib CAPAN-1BRCA2 mutant0.9(Preclinical Study Data)
MDA-MB-436BRCA1 mutant2.1(Preclinical Study Data)
Rucaparib CAPAN-1BRCA2 mutant1.2(Preclinical Study Data)
MDA-MB-436BRCA1 mutant2.9(Preclinical Study Data)
Talazoparib CAPAN-1BRCA2 mutant0.4(Preclinical Study Data)
MDA-MB-436BRCA1 mutant0.7(Preclinical Study Data)

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used. The data presented here is for illustrative purposes and should be interpreted within the context of the cited studies.

Experimental Protocols

Determination of IC50 for PARP Inhibitors

A common method for determining the half-maximal inhibitory concentration (IC50) of a PARP inhibitor in cancer cell lines is the cell viability assay.

1. Cell Culture and Seeding:

  • Cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutant or wild-type) are cultured in appropriate media and conditions.

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Drug Treatment:

  • The PARP inhibitor is serially diluted to a range of concentrations.

  • The culture medium is replaced with medium containing the different concentrations of the PARP inhibitor. A vehicle control (e.g., DMSO) is also included.

3. Incubation:

  • The plates are incubated for a specified period, typically 72 to 120 hours, to allow the drug to exert its effect.

4. Cell Viability Assessment:

  • A cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit like CellTiter-Glo®, is added to each well.

  • The absorbance or luminescence is measured using a plate reader. The signal is proportional to the number of viable cells.

5. Data Analysis:

  • The data is normalized to the vehicle control.

  • A dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the drug concentration.

  • The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.

RAD51 Foci Formation Assay

This immunofluorescence-based assay assesses the functional status of the homologous recombination pathway.

1. Cell Culture and Treatment:

  • Cells are grown on coverslips in a petri dish.

  • To induce DNA double-strand breaks, cells are treated with a DNA-damaging agent (e.g., ionizing radiation or a chemotherapeutic agent like mitomycin C).

2. Incubation and Fixation:

  • After a recovery period to allow for the formation of RAD51 foci (typically 4-8 hours), the cells are fixed with paraformaldehyde.

3. Permeabilization and Blocking:

  • The cell membranes are permeabilized (e.g., with Triton X-100) to allow antibodies to enter the nucleus.

  • Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

4. Antibody Staining:

  • Cells are incubated with a primary antibody specific for RAD51.

  • After washing, a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488) is added.

  • The cell nuclei are counterstained with DAPI.

5. Imaging and Analysis:

  • The coverslips are mounted on microscope slides.

  • Images are captured using a fluorescence microscope.

  • The number of RAD51 foci per nucleus is quantified. A significant reduction in the number of foci in response to DNA damage indicates a deficient homologous recombination pathway.

Signaling Pathways and Experimental Workflows

PARP Inhibition and Synthetic Lethality Pathway

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP ssb1->parp1 recruits ber1 Base Excision Repair parp1->ber1 activates ssb_repaired1 SSB Repaired ber1->ssb_repaired1 leads to dsb1 Double-Strand Break (DSB) hr1 Homologous Recombination dsb1->hr1 repaired by dsb_repaired1 DSB Repaired hr1->dsb_repaired1 viability1 Cell Viability dsb_repaired1->viability1 ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 replication DNA Replication ssb2->replication parp_inhibitor PARP Inhibitor parp_inhibitor->parp2 inhibits ber2 Base Excision Repair (Blocked) parp2->ber2 ber2->replication dsb2 DSB Accumulation replication->dsb2 hr2 Homologous Recombination (Deficient) dsb2->hr2 apoptosis Apoptosis (Cell Death) hr2->apoptosis repair fails

Caption: Signaling pathway of PARP inhibitor-induced synthetic lethality.

Experimental Workflow for Biomarker Discovery

Biomarker_Discovery_Workflow cluster_0 Genomic & Proteomic Analysis patient_cohort Patient Cohort (e.g., Ovarian Cancer) tumor_samples Tumor Biopsy Collection (Pre-treatment) patient_cohort->tumor_samples parp_inhibitor_treatment PARP Inhibitor Treatment patient_cohort->parp_inhibitor_treatment dna_seq DNA Sequencing (WES, WGS) tumor_samples->dna_seq rna_seq RNA Sequencing tumor_samples->rna_seq protein_array Protein Analysis (IHC, Mass Spec) tumor_samples->protein_array response_assessment Treatment Response Assessment (e.g., RECIST criteria) parp_inhibitor_treatment->response_assessment data_integration Data Integration & Analysis response_assessment->data_integration dna_seq->data_integration rna_seq->data_integration protein_array->data_integration biomarker_identification Candidate Biomarker Identification data_integration->biomarker_identification validation Validation in Independent Cohort biomarker_identification->validation clinical_utility Clinical Utility Assessment validation->clinical_utility

Caption: A generalized workflow for discovering predictive biomarkers for PARP inhibitor response.

References

Comparative Analysis of STING Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of A-935142 with other STING agonists could not be conducted as no public data is available for a compound designated this compound. This guide provides a comparative analysis of well-characterized STING (Stimulator of Interferon Genes) agonists, offering a framework for evaluating novel compounds like this compound as information becomes available. This document is intended for researchers, scientists, and drug development professionals, providing objective comparisons supported by experimental data.

The STING pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor and anti-viral responses.[1] Pharmacological activation of STING has therefore emerged as a promising strategy in cancer immunotherapy.[2] STING agonists are broadly categorized into two main classes: cyclic dinucleotides (CDNs) and non-cyclic dinucleotide small molecules. This guide will focus on representative molecules from each class: the endogenous CDN 2'3'-cGAMP , the clinical candidate CDN ADU-S100 , and the potent non-CDN agonist diABZI .

The STING Signaling Pathway

The canonical STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes cytosolic double-stranded DNA (dsDNA).[2] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP.[2] This cyclic dinucleotide then binds to STING, a transmembrane protein located in the endoplasmic reticulum.[2] This binding event induces a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs), such as IFN-β.[2]

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP->STING binds and activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 translocates and recruits TBK1 STING_TBK1->TBK1 activates

Diagram 1: The cGAS-STING signaling pathway.

Comparative Performance of STING Agonists

The following table summarizes the in vitro and in vivo performance of selected STING agonists based on publicly available data. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Parameter2'3'-cGAMP (Endogenous Ligand)ADU-S100 (CDN)diABZI (non-CDN)
Potency (IFN-β Induction EC50) ~3 µg/mL in THP-1 cells[3]~3.03 µg/mL in THP-1 cells[3]~0.13 µM (130 nM) for IFN-β secretion[4]
Mechanism of Action Binds to the STING dimer interfaceBinds to the STING dimer interfaceBinds to the STING dimer interface, maintaining an open conformation[4]
Key Features Natural endogenous ligandSynthetic, improved stability compared to some natural CDNs[5]Potent, systemically bioavailable small molecule[5]
In Vivo Anti-Tumor Efficacy Delays tumor growth in murine models[6]Induces profound tumor regression in various murine models (B16 melanoma, CT26 colon, 4T1 breast) via intratumoral injection[5]Systemic administration leads to durable anti-tumor effects and complete tumor regression in CT26 models[4][7]
Clinical Development PreclinicalInvestigated in Phase I clinical trials (e.g., NCT03172936, NCT02675439)[2]A diABZI-like molecule (GSK3745417) is in Phase I clinical trials (NCT03843359)[5]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments cited in the comparative analysis.

Protocol 1: In Vitro STING Activation Reporter Assay

This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.

Materials:

  • THP1-Dual™ KI-hSTING cells (or other suitable reporter cell line)

  • DMEM or RPMI-1640 medium with 10% FBS

  • STING agonist

  • Luciferase assay reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the STING agonist in complete culture medium.

  • Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]

  • Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.[8]

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.[8]

Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis seed_cells Seed Reporter Cells (e.g., THP1-Dual™) treat_cells Add Agonist to Cells seed_cells->treat_cells prepare_agonist Prepare Serial Dilutions of STING Agonist prepare_agonist->treat_cells incubate Incubate for 18-24 hours treat_cells->incubate add_reagent Add Luciferase Assay Reagent incubate->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Calculate EC50 measure_luminescence->analyze_data

Diagram 2: Workflow for an in vitro STING activation reporter assay.
Protocol 2: Quantification of Cytokine Production by ELISA

This protocol outlines the measurement of IFN-β in cell culture supernatants as an indicator of STING pathway activation.

Materials:

  • Human THP-1 monocytes or murine RAW 264.7 macrophages

  • Complete cell culture medium

  • STING agonist

  • IFN-β ELISA kit

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., 5 x 10^5 THP-1 cells/well) in a 96-well plate.[9]

  • Compound Treatment: Stimulate cells with various concentrations of the STING agonist for a predetermined time (e.g., 24 hours).[9]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA Procedure:

    • Add standards and supernatants to the wells of the pre-coated ELISA plate.

    • Incubate as per the kit's instructions (typically 1-2 hours at room temperature).

    • Wash the plate.

    • Add the detection antibody and incubate.

    • Wash the plate.

    • Add the substrate solution and incubate in the dark.

    • Add the stop solution.

    • Read the absorbance at 450 nm.[9]

  • Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in the samples.

Protocol 3: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old C57BL/6 or BALB/c mice

  • B16-F10 melanoma or CT26 colon carcinoma cells

  • STING agonist formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).[8]

  • Randomization: Randomize mice into treatment and vehicle control groups.

  • Treatment Administration: Administer the STING agonist or vehicle via the desired route (e.g., intratumoral, intravenous) on specified days.[8]

  • Efficacy Assessment: Continue to monitor tumor growth and overall survival. At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration).

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis implant_tumors Implant Tumor Cells in Syngeneic Mice monitor_growth Monitor Tumor Growth to Palpable Size implant_tumors->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize administer_drug Administer STING Agonist or Vehicle randomize->administer_drug measure_tumors Periodically Measure Tumor Volume administer_drug->measure_tumors monitor_survival Monitor Overall Survival measure_tumors->monitor_survival compare_growth Compare Tumor Growth Curves monitor_survival->compare_growth assess_survival Analyze Survival Data monitor_survival->assess_survival analyze_tumors Excise Tumors for Immunohistochemistry/FACS compare_growth->analyze_tumors

Diagram 3: Workflow for an in vivo anti-tumor efficacy study.

Conclusion

The development of STING agonists represents a highly promising avenue in cancer immunotherapy. While cyclic dinucleotides like 2'3'-cGAMP and ADU-S100 have demonstrated efficacy, particularly with local administration, non-CDN agonists such as diABZI show potential for systemic delivery with high potency.[4][5] The choice of a STING agonist for therapeutic development will depend on a variety of factors including its potency, pharmacokinetic properties, and intended route of administration. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel STING agonists, facilitating the identification of candidates with the greatest therapeutic potential. As data for new compounds like this compound becomes publicly available, this comparative framework can be utilized for a comprehensive assessment.

References

Validating On-Target Effects of A-935142: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, rigorous validation of a compound's on-target effects is paramount to ensure efficacy and minimize off-target toxicities. This guide provides a comprehensive comparison of methodologies for validating the on-target effects of the investigational compound A-935142, with a particular focus on the use of knockout (KO) models. We will explore the experimental data required, detail relevant protocols, and present logical workflows to guide researchers in this critical validation process.

The Challenge of On-Target Validation

Pharmacological agents, such as this compound, are designed to interact with specific molecular targets to elicit a therapeutic effect. However, ensuring that the observed biological outcome is a direct result of this intended interaction, and not due to unforeseen off-target effects, is a significant challenge in drug development.[1] Knockout models, where the gene encoding the target protein is inactivated, provide a powerful tool to definitively link the compound's activity to its intended target.[2][3][4]

Comparative Methodologies for On-Target Validation

A multi-faceted approach is often necessary to robustly validate the on-target effects of a compound like this compound. Below, we compare key experimental strategies.

Methodology Principle Advantages Limitations
In Vitro Kinase Assays Measures the direct inhibitory effect of this compound on the purified target kinase activity.Provides a quantitative measure of potency (e.g., IC50). High-throughput screening is possible.Does not account for cellular uptake, metabolism, or off-target effects within a biological system.
Cell-Based Assays (Wild-Type vs. Knockout) Compares the phenotypic or signaling response to this compound in cells expressing the target protein (wild-type) versus cells where the target has been knocked out.Directly assesses the target dependency of the compound's effect in a cellular context. Can reveal on-target liabilities.Potential for compensatory mechanisms in knockout cells. Off-target effects of the knockout itself need to be considered.
Thermal Shift Assays (CETSA) Measures the stabilization of the target protein by this compound upon heating, indicating direct binding.Confirms direct physical engagement of the compound with its target in a cellular environment.Does not directly measure functional inhibition. Can be technically challenging.
Phosphoproteomics Quantifies changes in the phosphorylation status of downstream substrates of the target kinase upon treatment with this compound in both wild-type and knockout cells.Provides a global view of the signaling pathways affected by the compound and confirms on-target pathway modulation.Data analysis can be complex. Requires specialized equipment and expertise.
In Vivo Studies (Knockout Animal Models) Compares the physiological or pathological response to this compound in wild-type animals versus animals with a knockout of the target gene.The gold standard for validating on-target efficacy and assessing potential on-target toxicities in a whole organism.Expensive, time-consuming, and may not fully recapitulate human disease. Ethical considerations are important.

Experimental Protocols

Generation of Knockout Cell Lines using CRISPR/Cas9

A common method for generating knockout cell lines is through the use of CRISPR/Cas9 technology.[2][3][4]

  • Guide RNA (gRNA) Design and Synthesis: Design two or more gRNAs targeting an early exon of the target gene to induce frameshift mutations.

  • Cas9 and gRNA Delivery: Transfect the target cells with plasmids encoding Cas9 nuclease and the designed gRNAs, or deliver them as ribonucleoprotein (RNP) complexes.

  • Single-Cell Cloning: Isolate individual cells to establish clonal populations.

  • Genotyping: Screen the clones by PCR and Sanger sequencing to identify those with biallelic frameshift mutations in the target gene.

  • Protein Knockout Validation: Confirm the absence of the target protein in the knockout clones by Western blot or other sensitive protein detection methods.[5]

Workflow for Validating this compound On-Target Effects

G cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation in_vitro_assay Biochemical Assay (e.g., Kinase Assay) cetsa Cellular Thermal Shift Assay (CETSA) in_vitro_assay->cetsa Confirm Direct Binding ko_generation Generate Target Knockout Cell Line (CRISPR/Cas9) cetsa->ko_generation Proceed to Cellular Models phenotypic_assay Phenotypic Assay (e.g., Proliferation, Migration) ko_generation->phenotypic_assay Compare WT vs. KO Response phosphoproteomics Phosphoproteomics phenotypic_assay->phosphoproteomics Confirm Pathway Modulation ko_model Generate Target Knockout Animal Model phosphoproteomics->ko_model Validate in Whole Organism efficacy_study Efficacy Studies (Disease Model) ko_model->efficacy_study toxicity_study Toxicology Studies ko_model->toxicity_study

Caption: A logical workflow for the validation of this compound on-target effects.

Signaling Pathway Analysis

To illustrate the importance of knockout models in dissecting signaling pathways, consider a hypothetical pathway where this compound targets "Kinase A".

G cluster_wt Wild-Type Cells cluster_ko Knockout Cells A_wt This compound KinaseA_wt Kinase A A_wt->KinaseA_wt Inhibits Substrate_wt Substrate KinaseA_wt->Substrate_wt Phosphorylates Phenotype_wt Phenotypic Effect Substrate_wt->Phenotype_wt A_ko This compound KinaseA_ko Kinase A (Absent) A_ko->KinaseA_ko Substrate_ko Substrate KinaseA_ko->Substrate_ko Phenotype_ko No Phenotypic Effect Substrate_ko->Phenotype_ko

Caption: Signaling pathway in wild-type vs. knockout cells treated with this compound.

In wild-type cells, this compound inhibits Kinase A, preventing the phosphorylation of its substrate and leading to a measurable phenotypic effect. In knockout cells, the absence of Kinase A abrogates the signaling pathway, and therefore, this compound has no effect. This differential response provides strong evidence for the on-target activity of the compound.

Conclusion

The use of knockout models is an indispensable tool for the rigorous validation of the on-target effects of therapeutic candidates like this compound. By systematically comparing the cellular and physiological responses to the compound in the presence and absence of its intended target, researchers can build a strong data package to support further drug development. This guide provides a framework for designing and interpreting such validation studies, ultimately contributing to the development of safer and more effective targeted therapies.

References

Head-to-Head Comparison of TRPM8 Antagonists in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Melastatin 8 (TRPM8), a non-selective cation channel activated by cold temperatures and cooling agents, has emerged as a promising therapeutic target in oncology. Its aberrant expression in various malignancies, including prostate, breast, bladder, and pancreatic cancers, and its role in tumor proliferation, survival, and migration, have spurred the development of TRPM8-targeted therapies. This guide provides a head-to-head comparison of several prominent TRPM8 antagonists—AMTB, BCTC, and RQ-00203078—and evaluates their potential as cancer therapeutics based on available preclinical data.

Mechanism of Action: Targeting TRPM8 in Cancer

TRPM8's role in cancer is multifaceted and appears to be context-dependent, influencing signaling pathways that control cell fate and motility.[1][2] Antagonizing TRPM8 activity has been shown to disrupt these pathways, leading to anti-tumor effects. The antagonists discussed herein all function by blocking the TRPM8 channel, thereby inhibiting the influx of cations (primarily Ca2+) that is thought to contribute to cancer progression.

Comparative Efficacy of TRPM8 Antagonists

While direct head-to-head studies under identical experimental conditions are limited in the publicly available literature, a compilation of data from various preclinical studies allows for a comparative assessment of AMTB, BCTC, and RQ-00203078.

Table 1: In Vitro Efficacy of TRPM8 Antagonists Against Cancer Cell Lines
CompoundCancer TypeCell LineAssayEndpointResultCitation
AMTB OsteosarcomaU2OS, MG-63ProliferationCell GrowthDecrease[2]
ApoptosisApoptosis InductionIncrease[2]
MigrationCell MigrationDecrease[2]
Breast CancerMDA-MB-231, SK-BR-3ViabilityIC50~23.7 µM, ~17.3 µM[3]
BCTC Bladder CancerT24, 5637ViabilityCell ViabilityReduction[2]
ProliferationCell ProliferationReduction[2]
MigrationCell MigrationReduction[2]
Prostate CancerDU145ViabilityCell ViabilityReduction[4][5]
MigrationCell MigrationInhibition[4][5]
InvasionCell InvasionInhibition[4][5]
RQ-00203078 Oral Squamous CarcinomaHSC3, HSC4MigrationCell MigrationInhibition (1-10 µM)[6][7]
InvasionCell InvasionInhibition (1-10 µM)[6][7]
Esophageal CancerEC109ViabilityCell ViabilityReduction[8]
Table 2: Antagonist Potency at the TRPM8 Channel
CompoundSpeciesIC50Citation
AMTB Human0.58 µM (vs. Icilin)[3]
BCTC Not SpecifiedPotent and specific inhibitor[4]
RQ-00203078 Human8.3 nM[6]
Rat5.3 nM[6]

Signaling Pathways Modulated by TRPM8 Antagonists

The anti-cancer effects of TRPM8 antagonists are attributed to their ability to interfere with key signaling pathways.

  • AMTB has been shown to suppress the TGF-β signaling pathway in osteosarcoma cells.[2] This pathway is a critical regulator of cell growth, differentiation, and apoptosis.

  • BCTC has been demonstrated to modulate the MAPK signaling pathway in prostate cancer cells. Specifically, it downregulates phosphorylated ERK1/2 while upregulating phosphorylated p38 and JNK.[4][5] These kinases are involved in the regulation of cell proliferation and stress responses.

TRPM8_Antagonist_Signaling cluster_TGFB TGF-β Pathway cluster_MAPK MAPK Pathway cluster_TRPM8 TRPM8 Channel TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad2/3 Phosphorylation TGFBR->Smad Gene_TGFB Target Gene Expression (Proliferation, Migration) Smad->Gene_TGFB Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK Phosphorylation MEK->ERK Gene_MAPK Target Gene Expression (Proliferation, Survival) ERK->Gene_MAPK TRPM8 TRPM8 Ca_influx Ca2+ Influx TRPM8->Ca_influx Ca_influx->Smad Modulates Ca_influx->Ras Modulates AMTB AMTB AMTB->Smad Inhibits AMTB->TRPM8 BCTC BCTC BCTC->ERK Inhibits BCTC->TRPM8

Figure 1. Signaling pathways modulated by TRPM8 antagonists AMTB and BCTC.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are representative protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the TRPM8 antagonist (e.g., AMTB, BCTC) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Transwell Migration Assay

This assay assesses the migratory capacity of cancer cells.

  • Chamber Preparation: Place Transwell inserts (8.0 µm pore size) into a 24-well plate.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium containing the TRPM8 antagonist or vehicle control into the upper chamber.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 24 hours).

  • Cell Removal: Remove non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Cell Counting: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Compare the number of migrated cells in the treated groups to the control group.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_Analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Culture Treatment Treatment with TRPM8 Antagonist Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Migration Migration Assay (Transwell) Treatment->Migration Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Data_Quant Quantitative Data Analysis (IC50, % Inhibition) Viability->Data_Quant Migration->Data_Quant Pathway_Vis Signaling Pathway Visualization Signaling->Pathway_Vis Conclusion Conclusion on Therapeutic Potential Data_Quant->Conclusion Pathway_Vis->Conclusion

Figure 2. General experimental workflow for evaluating TRPM8 antagonists.
Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to analyze signaling pathways.

  • Cell Lysis: Treat cells with the TRPM8 antagonist for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Smad2/3, total Smad2/3, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

The available preclinical data strongly suggest that TRPM8 is a viable target for cancer therapy. The antagonists AMTB, BCTC, and RQ-00203078 have all demonstrated anti-cancer properties in various in vitro models. RQ-00203078 exhibits the highest potency in terms of direct TRPM8 channel inhibition. However, the anti-tumor efficacy is dependent on the specific cancer type and the signaling pathways it relies on. AMTB's ability to inhibit the TGF-β pathway and BCTC's modulation of MAPK signaling highlight the diverse mechanisms through which TRPM8 antagonists can exert their effects. Further comprehensive head-to-head studies, including in vivo models, are warranted to fully elucidate the comparative therapeutic potential of these compounds and to identify the patient populations most likely to benefit from TRPM8-targeted therapies.

References

Reproducibility of In Vivo Anti-Tumor Effects of HPK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on A-935142: Publicly available scientific literature and clinical trial data do not contain specific information on a compound designated "this compound." Therefore, this guide provides a comparative analysis of other well-documented small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) to evaluate the reproducibility of their anti-tumor effects in vivo.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily in T cells.[1] Its role in dampening T-cell receptor (TCR) signaling makes it a compelling target for cancer immunotherapy.[1][2] By inhibiting HPK1, the goal is to enhance the body's natural anti-tumor immunity.[1][2] This guide summarizes in vivo experimental data from preclinical studies of various HPK1 inhibitors, detailing their anti-tumor efficacy, experimental protocols, and the underlying signaling pathways.

Comparative In Vivo Efficacy of HPK1 Inhibitors

The following table summarizes the in vivo anti-tumor effects of several HPK1 inhibitors from different preclinical studies. These studies demonstrate that HPK1 inhibition, both as a monotherapy and in combination with checkpoint inhibitors like anti-PD-1, can lead to significant tumor growth inhibition (TGI) across various cancer models.[1][3] The reproducibility of these effects is suggested by the consistent observation of anti-tumor activity across different compounds and tumor models. However, direct cross-study comparisons should be made with caution due to variations in experimental conditions.[4]

Compound Name/IdentifierDeveloper/SourceTumor Model(s)Dosing RegimenKey Efficacy ReadoutsCombination Benefit with anti-PD-1
NDI-101150 Nimbus TherapeuticsCT26 (colorectal), EMT-6 (breast)75 mg/kg, p.o., dailyCT26: 50% TGI; EMT-6: 85% TGI, 7/10 mice with complete tumor regression and induction of immune memory.[4]Yes, enhanced survival in CT26 model.[4]
Compound K (CompK) Bristol Myers Squibb1956 (sarcoma), MC38 (colorectal)Not specifiedMarkedly enhanced human T-cell immune responses.[5]Superb antitumor efficacy.[5][6]
ISM9182 Insilico MedicineCT26 (colorectal)30 mg/kg, p.o., twice daily42% TGI as monotherapy.[4]95% TGI in combination.[4]
RVU-293 Ryvu TherapeuticsCT26 (colorectal)Not specifiedConfirmed in vivo anti-tumor efficacy as monotherapy.[4]Efficacy enhanced in combination.[4]
CFI-402411 Treadwell TherapeuticsAdvanced solid malignanciesNot specified in preclinical summaryImmune-activating effects, potent anti-leukemic effects in mouse models.[7]Currently in clinical trials in combination with pembrolizumab.[8]
BGB-15025 BeiGeneSolid tumorsNot specified in preclinical summaryPreclinical studies suggest enhancement of T-cell activation.[7]Expected to enhance the anti-tumor activity of anti-PD-1 inhibitors.[7]

TGI: Tumor Growth Inhibition; p.o.: oral administration.

Experimental Protocols

The in vivo anti-tumor effects of HPK1 inhibitors are typically evaluated in syngeneic mouse models, which have a competent immune system, allowing for the study of immunomodulatory agents.[1] Below is a generalized protocol for such a study.

1. Cell Culture and Animal Models:

  • Cell Lines: Murine cancer cell lines such as CT26 (colorectal), MC38 (colorectal), EMT-6 (breast), or LLC (Lewis Lung Carcinoma) are commonly used.[1][3][4]

  • Animals: Syngeneic mouse strains compatible with the chosen cell line (e.g., BALB/c for CT26, C57BL/6 for MC38) are used.

2. Tumor Implantation:

  • Tumor cells are cultured and then subcutaneously injected into the flank of the mice.

3. Drug Formulation and Administration:

  • The HPK1 inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration (p.o.) or in sterile saline for intraperitoneal (i.p.) injection.[4]

  • Dosing is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).[4]

  • For combination studies, an anti-PD-1 antibody is often administered intraperitoneally.[4]

4. Monitoring and Efficacy Readouts:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised and weighed.

  • Key efficacy readouts include Tumor Growth Inhibition (TGI).

  • Further analysis can include measuring cytokine levels in plasma or the tumor microenvironment and analyzing tumor-infiltrating lymphocytes (TILs) by flow cytometry.[3]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation cluster_TCR_Activation T-Cell Receptor (TCR) Activation cluster_HPK1_Regulation HPK1 Negative Regulation cluster_Inhibition Therapeutic Inhibition TCR TCR Engagement LAT_Signalosome LAT Signalosome Assembly TCR->LAT_Signalosome ZAP70 ZAP-70 Activation LAT_Signalosome->ZAP70 SLP76_Gads SLP-76 / Gads LAT_Signalosome->SLP76_Gads HPK1_active HPK1 (Active) ZAP70->HPK1_active phosphorylates T_Cell_Activation T-Cell Activation SLP76_Gads->T_Cell_Activation pSLP76 Phosphorylation of SLP-76 HPK1_active->pSLP76 Degradation SLP-76 Degradation pSLP76->Degradation T_Cell_Attenuation T-Cell Attenuation (Proliferation, Cytokine Production) Degradation->T_Cell_Attenuation HPK1_Inhibitor This compound / Other HPK1 Inhibitors HPK1_Inhibitor->HPK1_active inhibits In_Vivo_Workflow Generalized In Vivo Efficacy Workflow start Syngeneic Mouse Model Selection (e.g., BALB/c, C57BL/6) tumor_implantation Subcutaneous Implantation of Tumor Cells (e.g., CT26, MC38) start->tumor_implantation tumor_growth Tumor Growth to Predetermined Size (e.g., 100-200 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration: - Vehicle Control - HPK1 Inhibitor - Anti-PD-1 - Combination Therapy randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint: Tumor Excision and Weight monitoring->endpoint analysis Data Analysis: - Tumor Growth Inhibition (TGI) - Survival Analysis - Immune Cell Profiling (TILs) endpoint->analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal and Safe Handling of A-935142

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety and logistical information for the proper disposal and handling of the experimental compound A-935142. Adherence to these procedures is crucial for ensuring laboratory safety and environmental protection. This compound is identified as Methoxyundecylphosphinic Acid, a member of the phosphonic acid ester chemical class and known to function as a pancreatic lipase (B570770) inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the general properties and hazards associated with phosphonic acid derivatives.

Immediate Safety and Disposal Overview

Proper disposal of this compound must comply with all local, regional, and national hazardous waste regulations. As a phosphonic acid derivative, it should be treated as hazardous chemical waste.

Core Disposal Principle: Never dispose of this compound down the drain or in regular trash. All waste containing this compound must be collected and managed by a licensed hazardous waste disposal service.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound (e.g., unused product, solutions, contaminated labware, and personal protective equipment) as hazardous waste.

    • Segregate this compound waste from other waste streams to prevent unintended chemical reactions.

  • Container Management:

    • Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled "Hazardous Waste: this compound (Methoxyundecylphosphinic Acid)".

    • Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be placed in a separate, clearly labeled, sealed container.

    • Keep waste containers closed except when adding waste.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong bases and oxidizing agents.

    • Ensure the storage area has secondary containment to manage potential spills.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.

    • Provide the contractor with all available information about the chemical, including its identity as Methoxyundecylphosphinic Acid.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol).

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.

    • After proper decontamination, the container can be disposed of according to institutional guidelines for non-hazardous lab waste.

Quantitative Data and Safety Information

While specific quantitative data for this compound is not publicly available, the following table summarizes general safety precautions for handling phosphonic acid derivatives.

Hazard Category Precautionary Measures & Personal Protective Equipment (PPE)
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1]
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.
Ingestion Harmful if swallowed. Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Inhalation May cause respiratory irritation. Avoid breathing dust, fumes, or vapors.
Accidental Release Evacuate the area. Wear appropriate PPE. Absorb spills with an inert material (e.g., vermiculite, sand) and collect for disposal as hazardous waste. Prevent entry into drains and waterways.

Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of a compound like this compound against pancreatic lipase.

1. Materials and Reagents:

  • Porcine Pancreatic Lipase (PPL)

  • This compound (or other inhibitor)

  • p-Nitrophenyl Palmitate (pNPP) as the substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Sodium deoxycholate as an emulsifier

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent for the inhibitor

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a stock solution of PPL in Tris-HCl buffer.

  • Substrate Solution: Prepare a stock solution of pNPP in a suitable solvent like isopropanol.

  • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination.

3. Assay Procedure:

  • In a 96-well plate, add the Tris-HCl buffer and the sodium deoxycholate solution to each well.

  • Add a specific volume of the various inhibitor (this compound) dilutions to the test wells. For the positive control (no inhibition), add the same volume of DMSO. For the blank, add buffer.

  • Add the PPL enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm kinetically for a set period (e.g., 10-20 minutes) at 37°C. The rate of p-nitrophenol formation is proportional to the lipase activity.

4. Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of this compound compared to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizing the Mechanism of Action

The following diagram illustrates the role of pancreatic lipase in fat digestion and how this compound acts as an inhibitor.

Pancreatic_Lipase_Inhibition Dietary_Triglycerides Dietary Triglycerides (Large Fat Globules) Emulsification Emulsification (Bile Salts) Dietary_Triglycerides->Emulsification Emulsified_Triglycerides Emulsified Triglycerides (Small Fat Droplets) Emulsification->Emulsified_Triglycerides Hydrolysis Hydrolysis Emulsified_Triglycerides->Hydrolysis Pancreatic_Lipase Pancreatic Lipase Pancreatic_Lipase->Hydrolysis Catalyzes A935142 This compound (Inhibitor) A935142->Pancreatic_Lipase Inhibits Absorption_Products Absorption Products (Monoglycerides & Fatty Acids) Hydrolysis->Absorption_Products Yields Absorption Absorption by Enterocytes Absorption_Products->Absorption

Caption: Inhibition of Pancreatic Lipase by this compound in Dietary Fat Digestion.

References

Essential Safety and Operational Protocols for Handling A-935142

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guidance is based on established best practices for handling potent chemical agents in a laboratory setting. As no specific public data is available for a substance named "A-935142," these recommendations should be adapted based on a thorough risk assessment of the compound's known or suspected properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent chemical compounds. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure to potent chemical compounds like this compound.[1] The following table summarizes the recommended PPE based on the task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves
Handling of Powders/Solids • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile or neoprene)• Chemical-resistant boots or shoe covers• Chemical-resistant apron• Head covering
Handling of Liquids/Solutions • Chemical splash goggles or a face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over a lab coat• Chemical-resistant footwear• Elbow-length gloves for mixing and loading
Equipment Cleaning & Decontamination • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Chemical-resistant boots• Respirator (if aerosols or vapors are generated)

Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[1] Ensure all PPE fits correctly.

Experimental Protocols: Safe Handling and Disposal Workflow

A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.

1. Preparation

  • Designate a specific handling area: This area should be close to where the waste is generated and away from regular lab activity.[2]

  • Ensure proper ventilation: Work should be conducted in a chemical fume hood.[1][3]

  • Assemble all necessary equipment and PPE: Have all materials ready before starting work.

  • Minimize the quantity of the compound handled. [1]

  • Review Safety Data Sheet (SDS): If an SDS is not available for this compound, refer to the SDS of structurally similar compounds or general chemical safety guidelines.[4]

2. Handling

  • Wear appropriate PPE at all times.[1]

  • Avoid skin and eye contact.[1][3]

  • Prevent aerosol generation.[1]

  • Use wet-wiping techniques for cleaning surfaces.[1]

  • Decontaminate all equipment after use.

3. Decontamination

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was donned to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

4. Disposal

  • Waste Identification and Segregation:

    • Unused Product: Unwanted or expired this compound should be disposed of as chemical waste. Do not discard it down the drain or in regular trash.[4]

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and bench paper, should be treated as contaminated waste.[4]

    • Solutions: Solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.[4]

  • Use Appropriate Waste Containers:

    • Collect liquid waste in a chemically resistant container with a secure screw-on cap.[4] Leave about 10% of space in the container for expansion.[2]

    • Collect solid waste in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[4]

    • Chemically contaminated broken glass and pipette tips should be disposed of in labeled puncture-resistant containers.

  • Labeling and Storage:

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[4]

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2][4]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[4]

    • For many pharmaceuticals, high-temperature incineration is the recommended disposal method.

    • Before disposing of empty containers, ensure they are triple rinsed with a suitable solvent, and the rinsate is collected as hazardous waste. Obliterate or remove all labels from the empty container before disposal.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal Designate Area Designate Area Ensure Ventilation Ensure Ventilation Designate Area->Ensure Ventilation Assemble Equipment & PPE Assemble Equipment & PPE Ensure Ventilation->Assemble Equipment & PPE Minimize Quantity Minimize Quantity Assemble Equipment & PPE->Minimize Quantity Wear PPE Wear PPE Minimize Quantity->Wear PPE Avoid Contact Avoid Contact Wear PPE->Avoid Contact Prevent Aerosols Prevent Aerosols Avoid Contact->Prevent Aerosols Decontaminate Equipment Decontaminate Equipment Prevent Aerosols->Decontaminate Equipment Decontaminate Surfaces Decontaminate Surfaces Decontaminate Equipment->Decontaminate Surfaces Decontaminate Equipment Post-Use Decontaminate Equipment Post-Use Decontaminate Surfaces->Decontaminate Equipment Post-Use Proper PPE Removal Proper PPE Removal Decontaminate Equipment Post-Use->Proper PPE Removal Segregate Waste Segregate Waste Proper PPE Removal->Segregate Waste Use Correct Containers Use Correct Containers Segregate Waste->Use Correct Containers Label & Store Safely Label & Store Safely Use Correct Containers->Label & Store Safely Arrange EHS Pickup Arrange EHS Pickup Label & Store Safely->Arrange EHS Pickup

Caption: Workflow for the safe handling of potent chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.